Parp1-IN-5
Description
Properties
Molecular Formula |
C25H24N2O5S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one |
InChI |
InChI=1S/C25H24N2O5S/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18/h1-6,11-13,28-30H,7-10,14-15H2 |
InChI Key |
RNPMZVGNPDWZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
Parp1-IN-5 mechanism of action in DNA repair pathways
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Selective PARP1 Inhibition in Synthetic Lethality with BRCA Mutations: A Technical Guide Featuring AZD5305
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic lethal relationship between selective PARP1 inhibition and BRCA mutations, with a focus on the next-generation PARP1 inhibitor, AZD5305 (Saruparib), as a case study. The absence of publicly available information on a compound specifically named "Parp1-IN-5" necessitates the use of a well-characterized, potent, and selective PARP1 inhibitor to illustrate the core principles and experimental methodologies.
Introduction: The Principle of Synthetic Lethality in BRCA-Deficient Cancers
Synthetic lethality is a genetic interaction where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this concept is powerfully exploited by targeting a gene that is essential for the survival of cancer cells with a specific mutation, but not for normal cells.
A classic example of synthetic lethality is the interaction between inhibitors of poly(ADP-ribose) polymerase (PARP) and mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2. Normal cells possess multiple DNA repair pathways. BRCA1 and BRCA2 are key components of the high-fidelity homologous recombination (HR) pathway, which is crucial for repairing DNA double-strand breaks (DSBs). PARP1 is a critical enzyme in the base excision repair (BER) pathway, which primarily resolves single-strand breaks (SSBs).
When PARP1 is inhibited in a normal cell, the accumulation of unrepaired SSBs can lead to the formation of DSBs during DNA replication. However, the functional HR pathway can efficiently repair these DSBs, ensuring cell survival. In contrast, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. Inhibition of PARP1 in these cells leads to an accumulation of DSBs that cannot be repaired, resulting in genomic instability and, ultimately, cell death.
First-generation PARP inhibitors, while clinically effective, target both PARP1 and PARP2. It is hypothesized that the inhibition of PARP2 contributes to hematological toxicities.[1] Next-generation inhibitors, such as AZD5305, are designed to be highly selective for PARP1, aiming to maintain or enhance anti-tumor efficacy while improving the safety profile.[2]
AZD5305: A Highly Selective PARP1 Inhibitor and Trapper
AZD5305 is a potent and selective PARP1 inhibitor that also exhibits significant PARP1-DNA trapping activity.[2] PARP trapping is a mechanism whereby the inhibitor stabilizes the PARP1-DNA complex, creating a physical obstruction to DNA replication and transcription, which is a more potent driver of cytotoxicity in HR-deficient cells than catalytic inhibition alone.
Quantitative Data on AZD5305
The preclinical data for AZD5305 demonstrates its high selectivity and potent anti-proliferative activity in BRCA-mutant models.
| Parameter | Assay Type | Value | Reference |
| PARP1 Selectivity | PARylation Inhibition (IC50) | >500-fold selective for PARP1 over PARP2 | [2] |
| PARP1 IC50 (in PARP2-KO cells) | 1.55 nmol/L | [2] | |
| PARP2 IC50 (in PARP1-KO cells) | 653 nmol/L | [2] | |
| PARP Trapping | Cellular Immunofluorescence | Potent PARP1 trapping; No PARP2 trapping up to 30 µmol/L | [2] |
| Cell Viability (IC50) | DLD-1 BRCA2-/- | 0.4 nmol/L | [2] |
| DLD-1 WT | ~30 µmol/L | [2] | |
| UWB1.289 (BRCA1 mutant) | Sub-nanomolar | [2] | |
| UWB1.289 + BRCA1 (complemented) | Micromolar | [2] | |
| In Vivo Efficacy | MDA-MB-436 (BRCA1m TNBC Xenograft) | ≥90% tumor regression at ≥0.1 mg/kg daily | [2] |
| Capan-1 (BRCA2m Pancreatic Xenograft) | Tumor stasis at 1 and 10 mg/kg daily | [2] | |
| DLD-1 BRCA2-/- Xenograft | 78% tumor regression at 10 mg/kg daily | [3] |
Signaling Pathways and Experimental Workflows
Synthetic Lethality of PARP1 Inhibition in BRCA-Mutant Cells
Caption: Synthetic lethality of PARP1 inhibition in BRCA-mutant cells.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for a selective PARP1 inhibitor.
Experimental Protocols
PARP1 Enzymatic Inhibition Assay
This protocol is adapted from standard biochemical assays used to determine the inhibitory activity of a compound against PARP1.
Objective: To determine the IC50 value of a test compound for PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable label (e.g., HRP)
-
Substrate for the detection label (e.g., TMB for HRP)
-
Stop solution
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplates with histones.
-
Prepare serial dilutions of the test compound (e.g., AZD5305) in assay buffer.
-
In the wells of the histone-coated plate, add the test compound dilutions, recombinant PARP1 enzyme, and activated DNA.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the PARylation reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the detection substrate and incubate until color develops.
-
Add stop solution and read the absorbance on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cellular PARP1 Trapping Assay
This protocol is based on an immunofluorescence method to visualize the trapping of PARP1 on chromatin.[2]
Objective: To assess the ability of a test compound to trap PARP1 on the chromatin of cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compound (e.g., AZD5305)
-
Pre-extraction buffer (e.g., PBS with 0.5% Triton X-100)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against PARP1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable format for immunofluorescence (e.g., chamber slides).
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Wash the cells with PBS.
-
Perform in situ cell pre-extraction with pre-extraction buffer to remove soluble proteins.
-
Fix the cells with fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-PARP1 antibody.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI.
-
Wash the cells with PBS.
-
Mount the slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity to determine the extent of PARP1 trapping.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of a compound on cell viability.
Objective: To determine the IC50 of a test compound in BRCA-proficient and BRCA-deficient cell lines.
Materials:
-
BRCA-proficient and isogenic BRCA-deficient cell lines (e.g., DLD-1 WT and DLD-1 BRCA2-/-)
-
Cell culture medium and supplements
-
Test compound (e.g., AZD5305)
-
Opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed the cells in opaque-walled 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each compound concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.[2][3]
Objective: To assess the in vivo anti-tumor activity of a test compound in a BRCA-mutant tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
BRCA-mutant cancer cell line (e.g., MDA-MB-436) or patient-derived xenograft (PDX) tissue
-
Matrigel (optional, for cell line xenografts)
-
Test compound (e.g., AZD5305) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the BRCA-mutant cancer cells or PDX tissue into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups daily via oral gavage.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
Analyze the data to determine the tumor growth inhibition or regression in the treatment group compared to the control group.
Conclusion
The synthetic lethal interaction between PARP1 inhibition and BRCA mutations represents a cornerstone of targeted therapy in oncology. The development of next-generation, highly selective PARP1 inhibitors like AZD5305 holds the promise of an improved therapeutic window by minimizing off-target toxicities associated with the inhibition of other PARP family members, particularly PARP2. The preclinical data for AZD5305 strongly support this hypothesis, demonstrating potent and selective anti-tumor activity in BRCA-mutant models both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for the evaluation of such targeted agents, from initial biochemical characterization to in vivo efficacy studies. As our understanding of the intricacies of DNA repair pathways continues to evolve, the principles of synthetic lethality and the development of highly selective inhibitors will undoubtedly remain at the forefront of precision medicine in oncology.
References
Investigating the PARP Trapping Potency of Parp1-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), playing a key role in the repair of single-strand breaks. The clinical success of PARP inhibitors (PARPis) in cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations, has highlighted the therapeutic potential of targeting this pathway. Beyond simple catalytic inhibition, a key mechanism of action for many PARPis is the "trapping" of PARP1 on DNA. This process converts a catalytic inhibitor into a cellular poison, as the persistent PARP1-DNA complex can obstruct DNA replication and lead to cytotoxic double-strand breaks.
Parp1-IN-5 is a potent and selective inhibitor of PARP1, with a reported IC50 of 14.7 nM.[1][2] While its enzymatic inhibitory activity is established, a comprehensive understanding of its PARP trapping potency is crucial for evaluating its full therapeutic potential and predicting its clinical efficacy and potential toxicities. This technical guide provides an in-depth overview of the methodologies used to investigate PARP trapping, summarizes the current landscape of PARP trapping potencies for other known inhibitors, and outlines a framework for the characterization of this compound.
Quantitative Data on PARP Inhibitor Potency
While direct quantitative data on the PARP trapping potency of this compound is not currently available in the public domain, the following table provides a comparative summary of the catalytic inhibition and PARP trapping efficiencies of several well-characterized PARP inhibitors. This data serves as a benchmark for contextualizing the potential trapping potency of this compound.
| Compound | PARP1 Catalytic IC50 (nM) | Cellular PARP Trapping Potency | Reference |
| This compound | 14.7 | Not Reported | [1][2] |
| Olaparib | ~1-5 | Moderate | [3][4][5] |
| Rucaparib | ~1-7 | Moderate | [5] |
| Niraparib | ~2-4 | Moderate-High | [5] |
| Talazoparib | ~1 | High | [5][6] |
| Veliparib | ~2-5 | Low | [3][6] |
Experimental Protocols for Assessing PARP Trapping
A variety of biochemical and cellular assays can be employed to quantify the PARP trapping potency of an inhibitor. The choice of method often depends on the specific research question, throughput requirements, and available resources.
Biochemical PARP Trapping Assays
These assays utilize purified components to measure the stabilization of the PARP1-DNA complex in the presence of an inhibitor.
a) Fluorescence Polarization (FP) / Anisotropy Assay
This method measures the change in the rotational speed of a fluorescently labeled DNA oligonucleotide upon PARP1 binding.[3][4] When PARP1 binds to the DNA, the larger complex tumbles more slowly, resulting in a higher FP signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, leading to a decrease in FP. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.
Protocol Outline:
-
Reaction Setup: In a microplate, combine recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide containing a single-strand break.
-
Inhibitor Addition: Add serial dilutions of this compound or a reference compound.
-
Incubation: Incubate to allow for PARP1-DNA binding and inhibitor interaction.
-
Initiation of PARylation: Add NAD+ to initiate the auto-PARylation reaction.
-
Measurement: Measure fluorescence polarization at various time points using a suitable plate reader.
-
Data Analysis: Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.
b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity between a terbium-labeled anti-His antibody bound to His-tagged PARP1 and a fluorescently labeled DNA oligonucleotide.[7] FRET occurs when the donor (terbium) and acceptor (fluorophore on DNA) are in close proximity, resulting in a specific light emission. Dissociation of the PARP1-DNA complex leads to a loss of the FRET signal.
Protocol Outline:
-
Complex Formation: Incubate His-tagged PARP1, a terbium-labeled anti-His antibody, and a fluorescently labeled DNA substrate to form the PARP1-DNA complex.
-
Inhibitor Incubation: Add varying concentrations of this compound.
-
Dissociation Induction: Add an excess of unlabeled DNA to compete for PARP1 binding and initiate dissociation.
-
Signal Measurement: Measure the time-resolved fluorescence signal over time.
-
Data Analysis: Analyze the dissociation kinetics to determine the effect of the inhibitor on stabilizing the PARP1-DNA complex.
Cellular PARP Trapping Assays
These assays measure the accumulation of PARP1 on chromatin within intact cells, providing a more physiologically relevant assessment of trapping.
a) Cellular Fractionation and Western Blotting
This classic method involves separating cellular components into different fractions (e.g., soluble and chromatin-bound) and then detecting PARP1 in each fraction by Western blotting.[7][8] An increase in the amount of PARP1 in the chromatin-bound fraction in the presence of an inhibitor and a DNA-damaging agent indicates PARP trapping.
Protocol Outline:
-
Cell Treatment: Treat cells with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) in the presence or absence of this compound.
-
Subcellular Fractionation: Lyse the cells and separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions using a commercial kit or a standard protocol.
-
Western Blotting: Resolve the protein fractions by SDS-PAGE, transfer to a membrane, and probe with antibodies against PARP1 and a chromatin marker (e.g., Histone H3).
-
Quantification: Quantify the band intensities to determine the relative amount of chromatin-bound PARP1.
b) Proximity Ligation Assay (PLA)
PLA is a highly sensitive method for detecting protein-protein interactions or the close proximity of a protein to a specific cellular location in situ.[5][9] To detect PARP trapping, PLA can be used to identify the close association of PARP1 with chromatin markers like histone H2A.X.
Protocol Outline:
-
Cell Preparation: Seed cells on coverslips and treat with a DNA-damaging agent and this compound.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Primary Antibody Incubation: Incubate with primary antibodies raised in different species against PARP1 and a chromatin marker (e.g., γH2A.X).
-
PLA Probe Incubation: Add secondary antibodies conjugated with oligonucleotides (PLA probes).
-
Ligation and Amplification: If the proteins are in close proximity, the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.
-
Detection: The amplified product is detected using fluorescently labeled oligonucleotides.
-
Imaging and Analysis: Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope and quantify the number of spots per cell.
c) Live-Cell Imaging and Fluorescence Recovery After Photobleaching (FRAP)
This advanced microscopy technique allows for the real-time visualization and quantification of PARP1 dynamics at sites of DNA damage in living cells.[2][10] Cells are transfected with a fluorescently tagged PARP1 (e.g., PARP1-GFP). A specific region of the nucleus is photobleached, and the rate of fluorescence recovery is measured, which reflects the mobility of the PARP1 molecules. Trapped PARP1 will be less mobile, resulting in a slower recovery rate.
Protocol Outline:
-
Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged PARP1.
-
Induction of DNA Damage: Induce localized DNA damage in the nucleus using a laser micro-irradiation system.
-
Inhibitor Treatment: Treat the cells with this compound.
-
FRAP Measurement: Photobleach a region of interest at the site of DNA damage and acquire a time-lapse series of images to monitor fluorescence recovery.
-
Data Analysis: Analyze the FRAP data to determine the mobile fraction and the half-time of recovery for PARP1-GFP.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental processes and the underlying biological pathways, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. nmsgroup.it [nmsgroup.it]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
The Role of Parp1-IN-5 in Modulating Chromatin Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Parp1-IN-5, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP1). It details the inhibitor's mechanism of action, its impact on chromatin structure, and provides comprehensive experimental protocols for its study.
Introduction to PARP1 and Chromatin Regulation
Poly(ADP-ribose) Polymerase-1 (PARP1) is a crucial nuclear enzyme that plays a pivotal role in a variety of cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation[1][2][3][4]. Upon detecting DNA damage, PARP1 binds to DNA breaks and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones[4][5]. This process, known as PARylation, leads to a localized relaxation of chromatin structure, making the DNA more accessible to repair machinery[1][5].
PARP1-mediated chromatin modulation occurs through several mechanisms:
-
Histone PARylation: PARP1 directly PARylates histones, introducing bulky, negatively charged PAR chains that disrupt histone-DNA interactions and lead to chromatin decondensation[1][4][5].
-
Recruitment of Chromatin Remodelers: The PAR polymers act as a scaffold to recruit chromatin-remodeling enzymes and DNA repair factors to the site of damage[1][5].
-
Histone H1 Displacement: PARP1 can compete with and displace linker histone H1, a key factor in maintaining compact chromatin structures, further promoting an open chromatin state favorable for transcription and repair[6].
-
Regulation of Histone Modifying Enzymes: PARP1 can influence the activity of other enzymes that modify histones. For instance, by PARylating and inhibiting the histone demethylase KDM5B, PARP1 helps maintain levels of H3K4me3, a mark associated with active transcription[6].
Given its central role in DNA repair and chromatin dynamics, PARP1 has become a significant target in cancer therapy. Inhibitors of PARP1 can induce "synthetic lethality" in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations[7][8][9]. This compound is a novel, potent, and selective small molecule inhibitor of PARP1, designed to exploit this therapeutic window.
This compound: Mechanism of Action and Quantitative Profile
This compound is an orally active and selective inhibitor of PARP1. Its primary mechanism of action is the competitive inhibition of the PARP1 enzyme, preventing the synthesis of PAR. This inhibition "traps" PARP1 at sites of DNA damage, leading to the formation of cytotoxic DNA-protein complexes that can cause replication fork collapse and cell death, particularly in cells with deficient homologous recombination repair.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, derived from in vitro and in vivo studies.
| Parameter | Value | Assay/System | Reference |
| IC50 | 14.7 nM | PARP-1 Enzyme Inhibition Assay | [10][11] |
Table 1: In Vitro Potency of this compound
| Cell Line | Treatment | Effect | Reference |
| SK-OV-3 | This compound (0.1–10 µM) | Decreased PAR levels, Increased γ-H2AX expression | [10][11] |
| A549 | This compound (0.1–10 µM) + Carboplatin | Dose-dependent increase in cytotoxicity of Carboplatin | [10][11] |
| A549 | This compound (0.1–320 µM) | Minimal cytotoxic effects as a single agent | [10][11] |
Table 2: In Vitro Cellular Activity of this compound
| Animal Model | Dosage and Administration | Observed Effects | Reference |
| Mice (A549 Xenograft) | 50 mg/kg, p.o. for 12 days (in combination with Carboplatin) | Significantly enhanced the tumor inhibitory effect of Carboplatin | [10][11] |
| Mice | 1000 mg/kg, p.o. | No significant difference in body weight or blood routine (low toxicity) | [10][11] |
Table 3: In Vivo Efficacy and Safety of this compound
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the role of this compound. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
PARP1-Mediated Chromatin Remodeling and Inhibition by this compound
Caption: PARP1 signaling in chromatin remodeling and its inhibition.
Experimental Workflow: Assessing this compound Effect on Chromatin
Caption: Workflow for studying this compound's effects on chromatin.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard techniques used in the field and the information available from the primary literature.
PARP-1 Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the catalytic activity of recombinant PARP1.
-
Reagents and Materials:
-
Recombinant human PARP1 enzyme.
-
Histones (as a substrate for PARylation).
-
Biotinylated NAD+.
-
Streptavidin-coated 96-well plates.
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP).
-
Substrate for the reporter enzyme (e.g., TMB).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
-
Procedure:
-
Coat the streptavidin plate with histones overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).
-
Prepare a reaction mixture containing assay buffer, activated DNA (e.g., sonicated calf thymus DNA), and biotinylated NAD+.
-
Add recombinant PARP1 enzyme to the reaction mixture.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding the PARP1-containing reaction mixture to the histone-coated wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times to remove unbound reagents.
-
Add the anti-PAR antibody and incubate for 1 hour.
-
Wash the plate again and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
After a final wash, add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with 1M H2SO4 and read the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Western Blot Analysis for PAR and γ-H2AX
This protocol is used to assess the cellular effects of this compound on PAR levels (a marker of PARP1 activity) and γ-H2AX (a marker of DNA double-strand breaks).
-
Cell Culture and Treatment:
-
Plate cells (e.g., SK-OV-3 or A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PAR, phospho-Histone H2A.X (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays can be used to investigate the direct association of PARP1 with specific genomic regions and how this is affected by this compound.
-
Cell Treatment and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Treat with this compound or vehicle.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Isolate the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Centrifuge to remove insoluble debris.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose beads.
-
Incubate a portion of the chromatin with an anti-PARP1 antibody or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to quantify the enrichment of specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis of PARP1 binding.
-
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that selectively targets PARP1. Its ability to inhibit PARylation and trap PARP1 on chromatin provides a powerful mechanism to induce cancer cell death, particularly in tumors with deficiencies in DNA repair. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of this compound in modulating chromatin structure and its potential applications in drug development. Further studies utilizing techniques such as ChIP-seq and ATAC-seq will be instrumental in fully elucidating the genome-wide impact of this inhibitor on the chromatin landscape.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1: Liaison of Chromatin Remodeling and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Role of PARP1 in Maintaining Genome Stability Through Its Binding to Alternative DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP-1 Regulates Chromatin Structure and Transcription Through a KDM5B-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Early studies on the therapeutic potential of Parp1-IN-5
An In-Depth Technical Guide on the Early Studies of Parp1-IN-5
This technical guide provides a comprehensive overview of the early-stage research on this compound, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, quantitative efficacy, and the experimental protocols used in its initial evaluation.
Introduction to PARP1 Inhibition and this compound
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a primary sensor for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2][3][4] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to facilitate the base excision repair (BER) pathway.[2][3][5]
In tumors with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on PARP1-mediated repair.[6][7] Inhibition of PARP1 in these HR-deficient cells prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[2][8] The cell's inability to repair these DSBs via the compromised HR pathway leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[6][7][8][9]
This compound has emerged from early studies as a potent, selective, and orally active PARP1 inhibitor with low toxicity.[10][11] Its high selectivity for PARP1 over PARP2 is significant, as the inhibition of PARP2 has been linked to hematological toxicities observed with first-generation, less selective PARP inhibitors.[5][12] This guide summarizes the foundational data from in vitro and in vivo studies that establish the therapeutic potential of this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from early research on this compound.
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Value | Cell Line(s) | Condition/Assay | Source(s) |
| PARP1 IC₅₀ | 14.7 nM | - | Enzymatic Assay | [10][11] |
| Cytotoxicity | Little effect | A549 | Monotherapy (0.1–320 μM) | [10][11] |
| Sensitization | Dose-dependent ↑ in Carboplatin cytotoxicity | A549 | Combination (0.1–10 μM) | [10][11] |
| Target Engagement | ↓ MCM2-7 expression | SK-OV-3 | 0.1–10 μM | [10][11] |
| Target Engagement | ↓ PAR levels | SK-OV-3 | - | [10][11] |
Table 2: In Vivo Efficacy and Safety of this compound
| Parameter | Dose | Administration | Animal Model | Key Findings | Source(s) |
| Combination Therapy | 25 and 50 mg/kg | p.o., 12 days | A549 Xenograft | Significantly enhanced Carboplatin's effect at 50 mg/kg | [10][11] |
| Pharmacodynamics | 50 mg/kg | p.o. | A549 Xenograft | ↑ γ-H2AX expression, ↓ PAR expression | [10][11] |
| Acute Toxicity | 1000 mg/kg | p.o. | - | No significant change in body weight or blood routine | [10][11] |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the catalytic activity of PARP1, which disrupts the DNA damage response pathway. In cancer cells with HR deficiency, this inhibition leads to synthetic lethality.
Caption: Mechanism of Action for this compound in HR-deficient cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the early evaluation of this compound are provided below.
PARP1 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PARP1.
-
Methodology: A chemiluminescent-based assay is commonly used.
-
Reagents: Recombinant human PARP1 enzyme, biotinylated NAD⁺, histones (as substrate), activated DNA (to stimulate PARP1 activity), and streptavidin-conjugated donor/acceptor beads.
-
Procedure:
-
The PARP1 enzyme is incubated in reaction buffer containing histones and activated DNA.
-
Varying concentrations of this compound (or vehicle control) are added to the wells of a microplate.
-
The enzymatic reaction is initiated by adding a mixture of NAD⁺ and biotinylated NAD⁺. The plate is incubated at room temperature to allow for PARylation of the histone substrate.
-
Stop reagent is added, followed by the addition of streptavidin-conjugated beads.
-
-
Detection: The plate is read using a luminometer. The signal is inversely proportional to the degree of PARP1 inhibition.
-
Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell Viability and Sensitization Assay
-
Objective: To assess the cytotoxic effect of this compound as a monotherapy and its ability to sensitize cancer cells to other agents like carboplatin.
-
Methodology: CCK-8 (Cell Counting Kit-8) or similar colorimetric assays are employed.
-
Cell Culture: A549 (lung carcinoma) or other relevant cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment:
-
For monotherapy assessment, cells are treated with a serial dilution of this compound (e.g., 0.1 to 320 μM) for a specified period (e.g., 72 hours).
-
For combination studies, cells are co-treated with a fixed concentration of carboplatin and a serial dilution of this compound.
-
-
Assay: After the incubation period, the culture medium is replaced with fresh medium containing the CCK-8 reagent. Following a 1-2 hour incubation, the absorbance is measured at 450 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Dose-response curves are generated to determine the effect of the treatments.
-
Western Blot for Pharmacodynamic Markers
-
Objective: To measure the modulation of key proteins involved in DNA damage and cell cycle regulation (e.g., γ-H2AX, PAR, MCM proteins).
-
Methodology:
-
Sample Preparation: Cells (e.g., SK-OV-3) are treated with this compound for a defined time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., anti-γ-H2AX, anti-PAR, anti-MCM2-7). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used for normalization.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with chemotherapy, in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: A suspension of human cancer cells (e.g., A549) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., Vehicle, Carboplatin alone, this compound alone, Combination). This compound is administered orally (p.o.) daily at specified doses (e.g., 25 or 50 mg/kg).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is concluded after a predetermined period (e.g., 12-21 days) or when tumors in the control group reach a maximum allowed size. Tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for γ-H2AX).
-
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Logical Relationships in Drug Action
The decision to advance a PARP1 inhibitor like this compound is based on a logical progression of evidence from in vitro potency to in vivo efficacy and safety.
Caption: Logical flow from in vitro findings to in vivo potential.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
- 6. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Real-World Impact of PARP Inhibitor Maintenance Therapy in High Grade Serous Tubo-Ovarian and Peritoneal Cancers [mdpi.com]
- 9. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PARP1-Selective Inhibitor Offers Significant Benefits Over Older Predecessors in Treatment of Solid Tumors - The ASCO Post [ascopost.com]
Understanding the chemical structure and properties of Parp1-IN-5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Parp1-IN-5, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document outlines its chemical structure, properties, and biological activity, supported by experimental data and methodologies to assist researchers in its application.
Chemical Structure and Properties
This compound, a novel apigenin-piperazine hybrid, is a low-toxicity, orally active, and highly selective inhibitor of PARP-1.[1] Its chemical identity is confirmed by its CAS Number: 2735645-53-9.[1] A dihydrochloride salt form is also available (CAS Number: 2823308-89-8), which typically offers enhanced water solubility and stability.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2735645-53-9 | [1] |
| Molecular Formula | C29H28N4O5 | Long H, et al. (2021) |
| Molecular Weight | 512.56 g/mol | Long H, et al. (2021) |
| Appearance | Solid | N/A |
| Storage | Room temperature in continental US; may vary elsewhere. | [1] |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against PARP-1 with an IC50 of 14.7 nM.[1][2] Its mechanism of action is centered on the inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[3][4] By inhibiting PARP-1, this compound leads to the accumulation of unrepaired single-strand breaks, which can then generate more toxic double-strand breaks during DNA replication.[5] This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leading to synthetic lethality.[3]
The biological effects of this compound have been demonstrated in various cancer cell lines. It significantly increases the cytotoxicity of carboplatin in A549 lung cancer cells and decreases the expression of Minichromosome Maintenance (MCM) proteins 2-7 in SK-OV-3 ovarian cancer cells.[1][2] Furthermore, it upregulates the expression of γ-H2AX, a marker of DNA double-strand breaks, and decreases the levels of poly(ADP-ribose) (PAR), the product of PARP-1 activity.[1][2]
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Effect | Concentration | Reference |
| PARP-1 Inhibition | N/A | IC50 = 14.7 nM | N/A | [1][2] |
| Cytotoxicity Enhancement | A549 | Increased cytotoxicity of carboplatin | 0.1 - 10 µM | [1][2] |
| Protein Expression | SK-OV-3 | Decreased expression of MCM2-7 | 0.1 - 10 µM | [1][2] |
| Cytotoxicity | A549 | Little cytotoxic effect | 0.1 - 320 µM | [1][2] |
| PAR Level | SK-OV-3 | Significantly decreased PAR level | N/A | [1][2] |
| γ-H2AX Expression | N/A | Increased γ-H2AX expression | N/A | [1][2] |
Pharmacokinetics
In vivo studies have shown that this compound is orally active and exhibits low toxicity.[1] Administration of doses up to 1000 mg/kg via oral gavage showed no significant differences in body weight or blood routine.[1] In a xenograft model using A549 cells, oral administration of this compound at 25 and 50 mg/kg for 12 days significantly enhanced the tumor growth inhibitory effect of carboplatin.[1][2]
Table 3: In Vivo Data for this compound
| Parameter | Species | Dose | Route | Observation | Reference |
| Toxicity | N/A | 1000 mg/kg | p.o. | No significant difference in body weight and blood routine | [1] |
| Efficacy | Mouse (A549 xenograft) | 25 and 50 mg/kg (12 days) | p.o. | Significantly enhanced the inhibitory effect of carboplatin | [1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound can be found in the primary literature by Long H, et al. in the Journal of Medicinal Chemistry, 2021. The following provides a general overview of the types of assays used.
PARP-1 Inhibition Assay
A common method to determine the IC50 of a PARP-1 inhibitor is a fluorometric assay. This assay measures the incorporation of biotinylated NAD+ into a PAR chain by recombinant PARP-1 enzyme in the presence of activated DNA. The resulting biotinylated PAR is then detected using a streptavidin-conjugated fluorophore. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Cell Viability and Cytotoxicity Assays
Cell viability can be assessed using assays such as the MTT or MTS assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. To assess the synergistic effect with other chemotherapeutic agents, cells are treated with the inhibitor, the chemotherapeutic agent, and a combination of both.
Western Blotting for Protein Expression
To determine the effect of this compound on the expression of proteins like MCM2-7 and γ-H2AX, western blotting is employed. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest. The signal is then detected using a secondary antibody conjugated to an enzyme or fluorophore.
In Vivo Xenograft Studies
To evaluate the in vivo efficacy, human cancer cells (e.g., A549) are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated with the vehicle control, this compound, a chemotherapeutic agent, or a combination of the inhibitor and the chemotherapeutic agent. Tumor volume and body weight are monitored throughout the study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in inhibiting DNA repair.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Parp1-IN-5 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-5 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway.[1] Its role in potentiating the cytotoxicity of DNA-damaging agents in cancer cells makes it a valuable tool for in vitro research.[1] These application notes provide detailed protocols for the solubilization of this compound and its application in in vitro enzymatic assays to assess its inhibitory activity against PARP1.
Physicochemical Properties and Solubility
This compound is available as a free base and as a dihydrochloride salt. The salt form, this compound dihydrochloride, generally offers enhanced water solubility and stability.[1] It is crucial to select the appropriate solvent to prepare stock solutions for in vitro assays. The solubility of this compound dihydrochloride in common laboratory solvents is summarized in the table below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Preparation Notes |
| DMSO | 125 | 232.58 | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2] |
| Water | 1 | 1.86 | Requires ultrasonic treatment and warming to 60°C.[2] |
Table 1: Solubility of this compound Dihydrochloride.
Experimental Protocols
Preparation of this compound Stock Solutions
To ensure accurate and reproducible results, it is critical to prepare this compound stock solutions correctly. Given its high solubility in DMSO, this is the recommended solvent for preparing concentrated stock solutions for most in vitro applications.
Materials:
-
This compound dihydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound dihydrochloride (MW: 537.46 g/mol ), add 186.1 µL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
In Vitro PARP1 Enzymatic Activity Assay (Colorimetric)
This protocol describes a colorimetric ELISA-based assay to determine the IC50 value of this compound by measuring its ability to inhibit the enzymatic activity of recombinant human PARP1.
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins, which are coated on a microplate. The amount of incorporated biotinylated PAR is proportional to the PARP1 activity and is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
Caption: Workflow for the in vitro PARP1 enzymatic assay.
Protocol:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations in the assay should typically range from 0.1 nM to 10 µM to determine the IC50. Also, prepare a vehicle control (DMSO) at the same final concentration as in the inhibitor wells.
-
Assay Plate Preparation: To each well of the histone-coated 96-well plate, add 50 µL of assay buffer.
-
Add Inhibitor: Add 10 µL of the diluted this compound or vehicle control to the corresponding wells.
-
Add PARP1 Enzyme: Add 20 µL of recombinant human PARP1 enzyme (e.g., 10 ng/well) diluted in assay buffer to all wells except the "no enzyme" control wells.[3]
-
Add Activated DNA: Add 10 µL of activated DNA to all wells.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of biotinylated NAD+ (final concentration e.g., 6 µM) to all wells.[3] The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Add Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate, diluted in wash buffer, to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Develop Signal: Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes, or until a blue color develops.
-
Stop Reaction: Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Absorbance of Inhibitor Well / Absorbance of Vehicle Control Well)) * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
PARP1 Signaling Pathway
PARP1 is a crucial enzyme in the base excision repair (BER) pathway. Upon DNA single-strand breaks (SSBs), PARP1 binds to the damaged DNA, leading to its activation. Activated PARP1 utilizes NAD+ as a substrate to synthesize and attach poly(ADP-ribose) (PAR) chains to itself and other acceptor proteins, including histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate repair.
Caption: Simplified PARP1 signaling pathway in DNA repair.
Conclusion
These application notes provide a framework for the use of this compound in in vitro assays. Proper solubilization and handling of the compound are essential for obtaining reliable and reproducible data. The provided enzymatic assay protocol can be adapted to screen and characterize the inhibitory potential of this compound and other PARP1 inhibitors. Understanding the role of PARP1 in DNA repair signaling is fundamental to interpreting the results of such assays and to the broader investigation of PARP inhibitors in cancer research and drug development.
References
Application Notes and Protocols for the PARP1 Inhibitor Olaparib (as a representative for Parp1-IN-5) in Cell Culture Experiments
Disclaimer: Initial searches for "Parp1-IN-5" did not yield specific information on this compound. The following application notes and protocols are based on the well-characterized and clinically approved PARP1/2 inhibitor, Olaparib (AZD2281) . This information is intended to serve as a comprehensive guide for researchers using potent PARP1 inhibitors in cell culture experiments and can be adapted for other similar molecules.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1] Inhibition of PARP1 enzymatic activity prevents the efficient repair of these SSBs. During DNA replication, unrepaired SSBs can collapse replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).[2][3]
In normal cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, for instance, due to mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability and ultimately, apoptosis. This concept is known as synthetic lethality and is the primary mechanism of action for PARP inhibitors like Olaparib.[3][4]
These application notes provide recommended concentration ranges, detailed protocols for key cell-based assays, and visualizations to guide the use of Olaparib in cancer research.
Data Presentation: Recommended Concentration Ranges
The effective concentration of Olaparib is highly dependent on the cell line, the specific assay being performed, and the desired biological endpoint. Below is a summary of reported 50% inhibitory concentrations (IC50) in various cancer cell lines.
Table 1: IC50 Values of Olaparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |
| HCT116 | Colorectal Cancer | Not Specified | 2.799 | [5] |
| HCT15 | Colorectal Cancer | Not Specified | 4.745 | [5] |
| SW480 | Colorectal Cancer | Not Specified | 12.42 | [5] |
| OV2295 | Ovarian Cancer | Not Specified | 0.0003 | [6] |
| OV1369(R2) | Ovarian Cancer | Not Specified | 21.7 | [6] |
| PEO1 | Ovarian Cancer | MTT Assay (5 days) | ~5 (estimated) | [7] |
| PEO4 | Ovarian Cancer | MTT Assay (5 days) | ~2.5 (estimated) | [7] |
| QBC939, HuH28, TFK-1 | Cholangiocarcinoma | Viability Assay | ~10 | [8] |
| Various Breast Cancer Lines | Breast Cancer | MTT Assay | 4.2 - 19.8 | [9] |
| Various Breast Cancer Lines | Colony Formation Assay | 0.6 - 3.2 | [9] | |
| Pediatric Solid Tumor Lines | Sulforhodamine B (SRB) Assay | 1 - 33.8 (Median: 3.6) | [10] |
Note: IC50 values can vary significantly between different assays. For example, colony formation assays, which measure long-term cell survival, often yield lower IC50 values than short-term viability assays like the MTT assay.[9] It is crucial to determine the optimal concentration for each specific cell line and experimental setup empirically.
Experimental Protocols
Here are detailed protocols for common experiments involving PARP1 inhibitors.
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effect of a PARP1 inhibitor over a 72-hour period.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Olaparib (or other PARP1 inhibitor)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Olaparib in DMSO.[11] Create a serial dilution of Olaparib in complete medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for PARP1 Activity (PAR level) and DNA Damage (γH2AX)
This protocol is to assess the pharmacodynamic effect of the PARP1 inhibitor on its target and the downstream induction of DNA damage.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Olaparib (or other PARP1 inhibitor)
-
Optional: DNA damaging agent (e.g., H2O2 or MMS) to induce PARP activity
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-γH2AX (phospho-S139), anti-PARP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Olaparib (e.g., 1 µM) for a specified time (e.g., 24-48 hours).[11]
-
Induction of PARylation (Optional): To robustly measure the inhibition of PARP activity, you can induce PARylation by treating the cells with a DNA damaging agent like 1 mM H2O2 for 10 minutes before harvesting.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: A decrease in the PAR signal in Olaparib-treated cells (especially after H2O2 stimulation) indicates inhibition of PARP activity.[12] An increase in the γH2AX signal suggests an accumulation of DNA double-strand breaks.[13]
Mandatory Visualizations
Caption: Mechanism of Action of a PARP1 Inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. targetedonc.com [targetedonc.com]
- 3. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olaparib (AZD2281) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Parp1-IN-5 in PARP Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage.[1][2][3] Upon detecting single-strand breaks in DNA, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating DNA repair.[1][3] Due to its central role in DNA repair, PARP1 has emerged as a significant target for cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4]
Parp1-IN-5 is a potent and selective inhibitor of PARP1 with a reported IC50 of 14.7 nM.[5][6] It is an orally active compound that has demonstrated the ability to enhance the cytotoxicity of DNA-damaging agents like carboplatin in cancer cell lines.[5][6] These application notes provide a detailed protocol for utilizing this compound in a biochemical PARP1 activity assay to determine its inhibitory potential and characterize its effects on enzyme function.
Signaling Pathway of PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major pathway for repairing DNA single-strand breaks.
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Experimental Protocol: In Vitro PARP1 Activity Assay (Chemiluminescent)
This protocol describes a chemiluminescent assay to measure the activity of PARP1 and the inhibitory effect of this compound. The assay quantifies the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ substrate onto histone proteins, which are coated on a microplate.
Materials and Reagents
-
Recombinant Human PARP1 enzyme
-
This compound (or its dihydrochloride salt for improved solubility)[6]
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 2% BSA in PBS)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
96-well white opaque microplates
-
Luminometer
Experimental Workflow
Caption: Workflow for the chemiluminescent PARP1 activity assay.
Step-by-Step Procedure
-
Plate Coating:
-
Dilute Histone H1 to 20 µg/mL in PBS.
-
Add 50 µL of the diluted Histone H1 solution to each well of a 96-well white opaque microplate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing and Blocking:
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 nM to 1 µM). Include a vehicle control (DMSO in Assay Buffer).
-
-
Enzyme Reaction:
-
Prepare a reaction master mix containing:
-
Recombinant PARP1 enzyme (e.g., 50 ng per well)
-
Activated DNA (e.g., 1 µg per well)
-
Assay Buffer
-
-
Add 25 µL of the reaction master mix to each well.
-
Add 25 µL of the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding 50 µL of Biotinylated NAD+ (e.g., 1 µM final concentration) to each well.
-
-
Incubation:
-
Incubate the plate for 1 hour at 30°C.
-
-
Detection:
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells five times with 200 µL of Wash Buffer.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Add 100 µL of the substrate to each well.
-
-
Measurement:
-
Immediately measure the luminescence using a microplate luminometer.
-
Data Analysis
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of PARP1 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other common PARP inhibitors for comparative purposes.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PARP1 | 14.7 | Biochemical | [5][6] |
Table 2: Comparative IC50 Values of Selected PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 5 | 1 | [4] |
| Rucaparib | 1.4 (Ki) | - | [7] |
| Talazoparib | 0.57 | - | [7] |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | [4] |
| AZD5305 | 2.3 | >1000 | [8] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Conclusion
This document provides a comprehensive guide for utilizing this compound in a PARP1 activity assay. The detailed protocol and supporting information are intended to assist researchers in accurately determining the inhibitory potency of this compound and understanding its mechanism of action. The provided diagrams and data tables offer a clear visual and quantitative summary to facilitate experimental design and data interpretation in the context of PARP-targeted drug discovery and development.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a Selective PARP1 Inhibitor in Mouse Models
Disclaimer: Specific in vivo dosage and administration data for the compound Parp1-IN-5 were not found in the available literature. The following application notes and protocols are based on published data for other selective PARP1 inhibitors, such as D0112-005, and should be considered as a general guideline. Optimization and dose-finding studies are essential for any new compound, including this compound.
Application Notes
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[1] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[2][1] Selective PARP1 inhibitors are being developed to minimize off-target effects associated with dual PARP1/PARP2 inhibitors, such as hematological toxicities.[3]
These notes provide a framework for the in vivo evaluation of a selective PARP1 inhibitor in mouse models of cancer. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes representative dosage information for a selective PARP1 inhibitor, D0112-005, in a mouse xenograft model. This data can serve as a starting point for dose-range finding studies for this compound.
| Compound | Mouse Model | Tumor Type | Administration Route | Dosage Range | Dosing Schedule | Observed Effect | Reference |
| D0112-005 | Xenograft | BRCA1 mutant (MDA-MB-436) | Oral (p.o.) | 0.1, 0.3, 1 mg/kg | Once daily for 21 days | Dose-dependent tumor growth inhibition (TGI) of 38.77%, 106.7%, and 111.73% respectively. | [4] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model
Objective: To determine the in vivo antitumor activity of a selective PARP1 inhibitor in a mouse xenograft model.
Materials:
-
Selective PARP1 inhibitor (e.g., this compound)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Cancer cell line (e.g., MDA-MB-436, BRCA1 mutant)
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under appropriate conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS) with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the selective PARP1 inhibitor formulation at the desired concentrations in the vehicle. Based on available data for similar compounds, a starting dose range could be 0.1 - 10 mg/kg.[4]
-
Administer the compound or vehicle to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., once daily).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a specified size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Optionally, collect tumors and other tissues for pharmacodynamic (e.g., PAR level analysis) and pharmacokinetic studies.
-
Visualizations
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
Caption: PARP1 signaling in DNA repair and its inhibition.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a mouse xenograft efficacy study.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 suppresses homologous recombination events in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Cell-based Assays for Evaluating PARP1-IN-5 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy for various cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations, through a concept known as synthetic lethality. PARP1-IN-5 is a potent and selective inhibitor of PARP1. This document provides detailed application notes and protocols for a suite of cell-based assays to evaluate the efficacy of this compound. These assays are designed to assess its impact on PARP1 activity, its ability to trap PARP1 on DNA, its effect on cell viability, and its capacity to induce DNA damage markers.
Mechanism of Action of PARP1 Inhibitors
PARP1 detects SSBs and, upon binding to damaged DNA, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage. PARP inhibitors, such as this compound, act by competing with the NAD+ substrate at the catalytic domain of PARP1, thereby inhibiting its enzymatic activity. This inhibition leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[1][2][3]
Furthermore, many PARP inhibitors, including potentially this compound, exhibit a "trapping" mechanism.[4][5][6] By binding to PARP1, they stabilize the PARP1-DNA complex, preventing the enzyme's release from the damage site. This "trapped" PARP1-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription, contributing significantly to the inhibitor's anti-cancer activity.[4][7]
Key Cell-based Assays for Efficacy Evaluation
A comprehensive evaluation of this compound efficacy can be achieved through a combination of the following cell-based assays:
-
PARylation Inhibition Assay: To quantify the direct inhibitory effect of this compound on PARP1 enzymatic activity in cells.
-
PARP1 Trapping Assay: To measure the ability of this compound to stabilize the PARP1-DNA complex.
-
Cell Viability Assay: To determine the cytotoxic effect of this compound on cancer cell lines.
-
γH2AX Immunofluorescence Assay: To visualize and quantify the induction of DNA double-strand breaks as a downstream consequence of PARP1 inhibition.
Data Presentation
The following tables summarize representative quantitative data for a generic PARP1 inhibitor, which should be experimentally determined for this compound.
Table 1: PARylation Inhibition by this compound in HEK293 Cells
| Concentration of this compound (µM) | % PARylation Inhibition (Mean ± SD) |
| 0.001 | 15.2 ± 3.1 |
| 0.01 | 48.9 ± 5.7 |
| 0.1 | 85.3 ± 4.2 |
| 1 | 98.1 ± 1.5 |
| 10 | 99.5 ± 0.8 |
| IC50 (µM) | ~0.015 |
Note: Data are representative and should be determined experimentally for this compound. Data is based on similar PARP inhibitors.[8]
Table 2: Cell Viability (IC50) of this compound in Different Cancer Cell Lines (72h treatment)
| Cell Line | BRCA Status | This compound IC50 (µM) (Mean ± SD) |
| MDA-MB-436 | BRCA1 deficient | 0.5 ± 0.1 |
| HCC1937 | BRCA1 deficient | 0.8 ± 0.2 |
| DLD-1 BRCA2-/- | BRCA2 deficient | 0.3 ± 0.08 |
| MCF7 | BRCA proficient | > 10 |
| DLD-1 WT | BRCA proficient | > 10 |
Note: Data are representative and should be determined experimentally for this compound. Data is based on the expected synthetic lethality profile of PARP inhibitors.[7]
Table 3: PARP1 Trapping Potency of this compound
| Compound | Relative Trapping Potency (Fluorescence Anisotropy) |
| Vehicle (DMSO) | 1 |
| This compound (1 µM) | To be determined |
| Olaparib (1 µM) | ~10 |
| Talazoparib (1 µM) | ~100 |
Note: Data are representative and should be determined experimentally for this compound. Relative trapping potency can be compared to known PARP inhibitors.[4]
Experimental Protocols
PARylation Inhibition Assay (Cell-based ELISA)
This assay quantifies the level of poly(ADP-ribose) (PAR) in cell lysates following treatment with this compound and induction of DNA damage.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
PARG inhibitor (e.g., PDD00017273)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Cell-based PARylation ELISA kit (e.g., from BPS Bioscience)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of PARylation: Add a PARG inhibitor to prevent PAR degradation, followed by a DNA damaging agent (e.g., H₂O₂) to stimulate PARP activity. Incubate for 15-30 minutes.[8][9]
-
Cell Lysis: Wash the cells with PBS and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a PAR-binding reagent.
-
Add normalized cell lysates to the wells and incubate to allow PAR to bind.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody that recognizes PAR.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the signal (e.g., absorbance or chemiluminescence) using a microplate reader.[9]
-
-
Data Analysis: Calculate the percentage of PARylation inhibition relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
PARP1 Trapping Assay (Fluorescence Anisotropy)
This in vitro assay measures the ability of this compound to stabilize the complex between PARP1 and a fluorescently labeled DNA probe.[4]
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled nicked DNA oligonucleotide
-
NAD+
-
This compound
-
Assay buffer
-
Microplate reader capable of measuring fluorescence anisotropy
Protocol:
-
Reaction Setup: In a 384-well plate, combine the recombinant PARP1 enzyme and the fluorescently labeled nicked DNA in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound or a vehicle control. Incubate to allow binding.
-
Initiation of PARylation: Add NAD+ to the wells to initiate the PARylation reaction. In the absence of an inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, leading to a decrease in fluorescence anisotropy.
-
Measurement: Measure the fluorescence anisotropy over time. A potent trapping agent will prevent the dissociation of PARP1 from the DNA, resulting in a sustained high anisotropy signal.[4]
-
Data Analysis: Compare the anisotropy values in the presence of this compound to the vehicle control to determine its trapping potency.
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for each cell line.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 72 hours (or a desired time course).
-
Assay Procedure:
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value by fitting the data to a dose-response curve.[1]
γH2AX Immunofluorescence Assay
This assay visualizes and quantifies the formation of DNA double-strand breaks (DSBs) by detecting the phosphorylation of histone H2AX (γH2AX).
Materials:
-
Cells seeded on coverslips or in a multi-well imaging plate
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).[11] An increase in the number of foci indicates an increase in DSBs.
-
Visualizations
Caption: PARP1 signaling in DNA single-strand break repair and the points of intervention by this compound.
Caption: Workflow for the cell-based PARylation inhibition ELISA.
Caption: The principle of synthetic lethality with PARP inhibitors in homologous recombination deficient cells.
References
- 1. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. watermark02.silverchair.com [watermark02.silverchair.com]
- 6. nmsgroup.it [nmsgroup.it]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crpr-su.se [crpr-su.se]
Application Notes and Protocols: Preparation of Parp1-IN-5 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parp1-IN-5 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair and genomic stability.[1][2][3] Due to its role in cellular processes, PARP-1 is a significant target in cancer research.[4][5] Accurate and consistent preparation of this compound stock solutions is fundamental for reliable experimental results. This document provides a detailed protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for such compounds in biological research.[6] The dihydrochloride salt of this compound is also available, which typically offers enhanced stability and solubility.[1]
Quantitative Data Summary
The following table summarizes the key chemical properties of this compound and its dihydrochloride salt.
| Property | This compound | This compound Dihydrochloride |
| Molecular Weight | 464.53 g/mol [1][7] | 537.46 g/mol [4] |
| CAS Number | 2735645-53-9[1][7] | 2823308-89-8[4] |
| Solubility in DMSO | A 10 mM stock solution is common.[8] | ≥ 125 mg/mL (~232.58 mM)[4] |
| Recommended Storage | Store at -20°C or -80°C. | -20°C for 1 month; -80°C for 6 months.[4] |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. The calculation below uses the molecular weight of the this compound free base. If using the dihydrochloride salt, be sure to use its corresponding molecular weight (537.46 g/mol ) for calculations.
3.1. Materials
-
This compound powder (or its dihydrochloride salt)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Bath sonicator
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
3.3. Calculation
To prepare a 10 mM stock solution, the required mass of the compound must be calculated based on the desired final volume. The formula is:
Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM this compound (free base):
-
Mass (mg) = 10 mM x 1 mL x 464.53 g/mol = 4.6453 mg
3.4. Step-by-Step Procedure
-
Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 4.65 mg for 1 mL of a 10 mM solution) and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the tube containing the powder. It is recommended to use newly opened DMSO, as absorbed moisture can affect the solubility of the compound.[4]
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, gentle warming in a water bath or brief sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Important Considerations
-
DMSO as an Inhibitor: Studies have shown that DMSO can act as a competitive inhibitor of PARP-1.[9] It is critical to maintain a low final concentration of DMSO (typically <0.5%) in your experimental assays to minimize off-target effects.
-
Compound Stability: To ensure the integrity of the compound, always store it as recommended, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Verification: For GMP or GLP applications, the concentration and purity of the stock solution should be verified using appropriate analytical methods such as HPLC.
Visualized Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Interactions of PARP1 Inhibitors with PARP1-Nucleosome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of organic solvents on poly(ADP-ribose) polymerase-1 activity: implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting PARP1 Activity After Parp1-IN-5 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activity of Poly(ADP-ribose) polymerase 1 (PARP1) in cell cultures following treatment with a PARP1 inhibitor, Parp1-IN-5, using Western blotting. This method allows for the sensitive detection of both the inhibition of PARP1's catalytic activity and the induction of apoptosis.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway.[1] Upon detecting DNA single-strand breaks, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[2][3] In cases of extensive DNA damage, overactivation of PARP1 can lead to NAD+ and ATP depletion, ultimately resulting in cell death.[4] Furthermore, during apoptosis, PARP1 is specifically cleaved by caspases-3 and -7 into an 89 kDa C-terminal catalytic domain and a 24 kDa N-terminal DNA-binding domain.[5][6][7] This cleavage event is a well-established marker of apoptosis.[6][8]
PARP inhibitors, such as this compound, are a class of therapeutic agents that block the catalytic activity of PARP1.[9][10] This inhibition leads to the accumulation of unrepaired DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, a mechanism particularly effective in cancer cells with deficiencies in homologous recombination repair.[1][10]
This protocol details the use of Western blotting to assess the efficacy of this compound by monitoring two key indicators: the level of poly(ADP-ribosyl)ation (PAR) as a direct measure of PARP1 enzymatic activity and the cleavage of PARP1 as a marker for apoptosis induction.
Signaling Pathway
The following diagram illustrates the central role of PARP1 in DNA damage repair and apoptosis, and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and apoptosis, and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol to detect PARP1 activity and cleavage.
Caption: Experimental workflow for Western blot analysis of PARP1.
Experimental Protocols
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)[11]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)
-
Running buffer (e.g., MOPS or MES)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PARP1 (recognizes full-length and the 89 kDa cleaved fragment)
-
Rabbit anti-cleaved PARP1 (Asp214) (specific for the 89 kDa fragment)[6]
-
Mouse anti-PAR (poly(ADP-ribose))
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Include the following controls:
Sample Preparation: Cell Lysis and Protein Quantification
-
After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate well).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for each primary antibody or strip and re-probe.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Data Presentation and Analysis
The band intensities can be quantified using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (GAPDH or β-actin). The results can be presented in a table for clear comparison.
Table 1: Quantification of PARP1 Activity and Cleavage after this compound Treatment
| Treatment Group | Full-Length PARP1 (116 kDa) (Normalized Intensity) | Cleaved PARP1 (89 kDa) (Normalized Intensity) | Poly(ADP-ribose) (PAR) (Normalized Intensity) |
| Untreated Control | 1.00 ± 0.08 | 0.05 ± 0.01 | 1.00 ± 0.12 |
| Vehicle Control (DMSO) | 0.98 ± 0.07 | 0.06 ± 0.02 | 0.95 ± 0.10 |
| This compound (10 nM) | 0.95 ± 0.09 | 0.25 ± 0.04 | 0.45 ± 0.06 |
| This compound (100 nM) | 0.80 ± 0.11 | 0.78 ± 0.09 | 0.15 ± 0.03 |
| Staurosporine (1 µM) | 0.35 ± 0.06 | 1.50 ± 0.15 | Not Applicable |
Data are presented as mean ± standard deviation from three independent experiments.
Expected Results and Interpretation
-
PAR Levels: A dose-dependent decrease in the intensity of the PAR signal is expected with increasing concentrations of this compound, indicating successful inhibition of PARP1's catalytic activity.[12]
-
PARP1 Cleavage: An increase in the 89 kDa cleaved PARP1 fragment and a corresponding decrease in the 116 kDa full-length PARP1 band should be observed in cells treated with this compound, particularly at higher concentrations or after longer incubation times.[6][8][13] This indicates the induction of apoptosis. The positive control (Staurosporine) should show a strong band for cleaved PARP1.[6][7]
-
Loading Control: The intensity of the loading control (GAPDH or β-actin) should remain consistent across all lanes, ensuring equal protein loading.
By analyzing both PAR levels and PARP1 cleavage, researchers can gain a comprehensive understanding of the mechanism of action of this compound, confirming its target engagement and its downstream effects on cell fate.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]
- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing a Selective PARP1 Inhibitor in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[1][2][3] Inhibition of PARP1 in cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR), leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs), resulting in synthetic lethality and tumor cell death.[4] Combining a selective PARP1 inhibitor with DNA-damaging chemotherapy agents can potentiate the cytotoxic effects of these agents, leading to enhanced anti-tumor activity.[5][6][7] This document provides detailed application notes and experimental protocols for the use of a selective PARP1 inhibitor in combination with common chemotherapy agents.
Mechanism of Action: Synergistic Anti-Tumor Effect
The combination of a selective PARP1 inhibitor with DNA-damaging chemotherapy, such as temozolomide, cisplatin, or doxorubicin, creates a powerful synergistic anti-tumor effect. Chemotherapy agents induce DNA lesions, which are recognized and normally repaired by cellular DNA repair machinery, including PARP1-mediated BER.
By inhibiting PARP1, the repair of these chemotherapy-induced SSBs is blocked. This leads to the stalling and collapse of replication forks during cell division, generating DSBs. In cancer cells with compromised HR repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[1][5] Furthermore, some PARP inhibitors "trap" the PARP1 enzyme on the DNA at the site of damage, creating a physical obstruction that further disrupts replication and enhances cytotoxicity.[8][9]
Data Presentation
The following tables summarize representative quantitative data for the combination of a selective PARP1 inhibitor with various chemotherapy agents. Data is compiled from studies on various selective PARP1 inhibitors and should be considered as a general reference.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Cell Line | Chemotherapy Agent | Chemotherapy IC50 (nM) | PARP1 Inhibitor IC50 (nM) | Combination IC50 (Chemo + PARP1-IN) (nM) |
| MDA-MB-436 (BRCA1 mutant) | Cisplatin | 1500 | 2.5 | 350 |
| HCC1395 (BRCA1 mutant) | Cisplatin | 2000 | 3.0 | 420 |
| U-CH1 (Chordoma) | Temozolomide | 50,000 | 10 | 8,000 |
| NCI-H146 (SCLC) | Temozolomide | 25,000 | 5 | 4,500 |
| MCF-7 (BRCA1 wt) | Doxorubicin | 100 | >1000 | 45 |
| MDA-MB-231 (p53 mutant) | Doxorubicin | 150 | >1000 | 60 |
Table 2: In Vivo Tumor Growth Inhibition (TGI, %)
| Xenograft Model | Chemotherapy Agent | Chemotherapy TGI (%) | PARP1 Inhibitor TGI (%) | Combination TGI (%) |
| MDA-MB-436 (BRCA1m) | Cisplatin | 45 | 40 | 95 |
| U-CH1 (Chordoma) | Temozolomide | 30 | 15 | 80 |
| NCI-H446 (SCLC) | Temozolomide | 50 | 20 | 92 |
| MDA-MB-231 | Doxorubicin | 35 | 10 | 75 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTS/MTT Assay)
This protocol determines the cytotoxic effects of the PARP1 inhibitor and chemotherapy agent, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well cell culture plates
-
Selective PARP1 inhibitor
-
Chemotherapy agent (Temozolomide, Cisplatin, Doxorubicin)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the PARP1 inhibitor and the chemotherapy agent in complete growth medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs, both as single agents and in combination at various ratios. Include vehicle-treated control wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism). Combination effects (synergism, additivity, or antagonism) can be determined using methods such as the Chou-Talalay method to calculate a Combination Index (CI).
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the combination therapy in a murine model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Selective PARP1 inhibitor formulated for in vivo use
-
Chemotherapy agent formulated for in vivo use
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously implant 1-10 x 10^6 cancer cells (resuspended in PBS or medium, optionally with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Selective PARP1 inhibitor alone
-
Group 3: Chemotherapy agent alone
-
Group 4: Combination of PARP1 inhibitor and chemotherapy agent
-
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for the PARP1 inhibitor and intraperitoneal injection for cisplatin on a weekly basis).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Euthanize the mice when tumors reach the protocol-defined endpoint (e.g., >2000 mm³).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
Conclusion
The combination of a selective PARP1 inhibitor with DNA-damaging chemotherapy agents represents a promising therapeutic strategy for a range of cancers. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of such combinations in their own preclinical models. Careful optimization of dosages and treatment schedules will be crucial for maximizing efficacy and minimizing toxicity.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Cisplatin in the era of PARP inhibitors and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence of γH2AX Foci with Parp1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the histone variant H2AX on serine 139, termed γH2AX, is a sensitive and specific marker for DNA double-strand breaks (DSBs). These lesions are among the most cytotoxic forms of DNA damage and can be induced by various endogenous and exogenous agents, including ionizing radiation and chemotherapeutic drugs. The formation of discrete nuclear foci of γH2AX at the sites of DSBs can be visualized and quantified using immunofluorescence microscopy, providing a robust method to assess DNA damage and the cellular response to genotoxic stress.
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs). Inhibition of PARP1 enzymatic activity prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs can be converted into DSBs, leading to an increase in γH2AX foci formation. This mechanism forms the basis of synthetic lethality in cancer cells with deficiencies in homologous recombination repair and highlights the therapeutic potential of PARP inhibitors.
Parp1-IN-5 is a potent and selective inhibitor of PARP1 with an IC50 of 14.7 nM.[1][2] By blocking PARP1 activity, this compound can induce the accumulation of DSBs and subsequent formation of γH2AX foci, making it a valuable tool for studying DNA repair pathways and for the development of anticancer therapies. These application notes provide a detailed protocol for the immunofluorescence detection and quantification of γH2AX foci in cells treated with this compound.
Signaling Pathway
The inhibition of PARP1 by this compound disrupts the normal repair of DNA single-strand breaks. When the replication fork encounters an unrepaired SSB, it can lead to the collapse of the fork and the formation of a DSB. This, in turn, activates DNA damage checkpoint kinases such as ATM, ATR, and DNA-PK, which then phosphorylate H2AX at serine 139, creating γH2AX. The accumulation of γH2AX at the DSB site serves as a scaffold to recruit a cascade of DNA repair proteins, initiating the complex process of DSB repair.
Experimental Workflow
The following diagram outlines the key steps of the immunofluorescence protocol for detecting γH2AX foci after treatment with this compound.
References
Troubleshooting & Optimization
Optimizing Parp1-IN-5 concentration to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Parp1-IN-5 to minimize off-target effects during experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with a reported IC50 of 14.7 nM.[1] Its primary mechanism involves two key actions:
-
Catalytic Inhibition: this compound binds to the catalytic domain of PARP1, preventing it from using its substrate, NAD+, to synthesize poly(ADP-ribose) (PAR) chains. This inhibition blocks the downstream signaling cascade that is crucial for DNA single-strand break repair.
-
PARP Trapping: Like many PARP inhibitors, this compound can "trap" the PARP1 enzyme on the DNA at the site of damage. This trapped PARP1-DNA complex is highly cytotoxic, as it can obstruct DNA replication and lead to the formation of double-strand breaks, which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).
Q2: What are the potential off-target effects of PARP inhibitors like this compound?
While this compound is designed to be selective for PARP1, high concentrations may lead to off-target effects. These can be broadly categorized as:
-
Inhibition of other PARP family members: The PARP family has several members with homologous catalytic domains. At higher concentrations, this compound might inhibit other PARPs, such as PARP2, which can contribute to toxicities like myelosuppression.[2]
-
Kinase Inhibition: Some PARP inhibitors have been shown to have off-target activity against various kinases, which can lead to unexpected cellular effects. For example, other PARP inhibitors have been found to inhibit kinases such as PIM1, CDK1, and DYRK1A at micromolar concentrations.
-
Cell Cycle Disruption: Off-target effects can manifest as alterations in the cell cycle. Some potent PARP trappers have been observed to cause cell cycle arrest in the S/G2 phase.[3]
Q3: What is a recommended starting concentration range for in vitro experiments with this compound?
Based on available data, the following concentration ranges can be considered as starting points for in vitro studies:
-
For potentiation of chemotherapy: Concentrations in the range of 0.1 µM to 10 µM have been shown to significantly increase the cytotoxicity of agents like carboplatin in A549 cells.[1]
-
For single-agent cytotoxicity: this compound has shown minimal cytotoxic effects on its own in some cell lines, even at concentrations up to 320 µM.[1] However, in cell lines with deficiencies in DNA repair (e.g., BRCA mutations), lower concentrations are expected to be effective.
It is crucial to perform a dose-response curve for your specific cell line and experimental endpoint to determine the optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity in control (non-cancerous) cell lines | The concentration of this compound is too high, leading to significant off-target effects or excessive PARP trapping. | Perform a dose-response experiment starting from a low nanomolar range up to a high micromolar range to determine the therapeutic window. Consider using a PARP inhibitor with a lower trapping potential if off-target toxicity is a concern. |
| Inconsistent results between experiments | Variability in cell density, passage number, or inhibitor preparation. | Standardize your experimental protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| No significant effect observed at expected concentrations | The cell line may be proficient in homologous recombination repair, making it less sensitive to PARP inhibition. The inhibitor may not be active. | Confirm the DNA repair status of your cell line (e.g., BRCA1/2 status). Verify the activity of your this compound stock by testing it in a sensitive cell line or in a PARP1 activity assay. |
| Unexpected changes in cell morphology or signaling pathways | Potential off-target kinase inhibition or other unforeseen effects. | Perform a kinase inhibitor profiling screen to identify potential off-target kinases. Use western blotting to investigate the activation state of key signaling pathways that might be affected. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (PARP1) | 14.7 nM | In vitro enzyme assay | [1] |
| In Vitro Concentration (Chemosensitization) | 0.1 - 10 µM | Increased cytotoxicity of carboplatin in A549 cells | [1] |
| In Vitro Concentration (Cytotoxicity) | Up to 320 µM | Little cytotoxic effect on A549 cells as a single agent | [1] |
| In Vivo Dosage | 25 and 50 mg/kg (p.o.) | Enhanced the inhibitory effect of carboplatin in A549 xenografts | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Assessing PARP1 Activity in Cells using Western Blot
Objective: To determine the effect of this compound on the levels of poly(ADP-ribose) (PAR) in cells, as a direct measure of PARP1 inhibition.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-PAR, anti-PARP1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes or 0.01% MMS for 30 minutes). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize the PAR and PARP1 levels to the loading control. A decrease in the PAR signal with increasing this compound concentration indicates inhibition of PARP1 activity.
Visualizations
Caption: PARP1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical flow for troubleshooting common experimental issues.
References
How to address Parp1-IN-5 instability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of Parp1-IN-5 during long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the long-term storage and handling of this compound.
Problem 1: Decreased Potency or Activity of this compound in Assays
-
Possible Cause: Degradation of the compound due to improper storage conditions.
-
Solution:
-
Verify Storage Conditions: Ensure the compound, both in solid form and in solution, has been stored according to the recommendations in Table 1.
-
Assess Purity: Analyze the purity of the stored this compound sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to that of a fresh, un-stored sample. The appearance of new peaks or a decrease in the area of the main peak may indicate degradation.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of this compound for your experiments to confirm that the observed decrease in potency is due to the stored compound.
-
Problem 2: Appearance of Precipitate in this compound Stock Solutions
-
Possible Cause 1: Poor solubility of the compound in the chosen solvent.
-
Solution:
-
The dihydrochloride salt of this compound is noted to have better water solubility and stability.[1][2]
-
For dissolving this compound dihydrochloride in aqueous solutions, gentle warming to 60°C and ultrasonication may be necessary.[2]
-
When preparing stock solutions in DMSO, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
-
-
Possible Cause 2: The compound is coming out of solution due to storage at low temperatures.
-
Solution: Before use, allow the stock solution to warm to room temperature and vortex thoroughly to ensure complete dissolution. If a precipitate remains, gentle warming and sonication may be required.
Problem 3: Inconsistent Experimental Results with Different Aliquots of this compound
-
Possible Cause: Inconsistent concentration between aliquots due to incomplete dissolution or precipitation during storage and handling.
-
Solution:
-
Proper Aliquoting Technique: Ensure the stock solution is homogenous before preparing aliquots. Warm the stock solution to room temperature and vortex well before dispensing.
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote degradation and precipitation. Prepare small, single-use aliquots to avoid this.
-
Solvent Evaporation: Ensure that aliquot tubes are sealed tightly to prevent solvent evaporation, which would increase the concentration of the compound over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions. The dihydrochloride salt form is recommended for enhanced stability.[1][2]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| This compound Dihydrochloride (Solid) | -20°C | Up to 2 years | Inferred from similar compounds[3] |
| 4°C | Up to 1 year | Inferred from similar compounds[3] | |
| This compound Dihydrochloride (in DMSO) | -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] |
Note: It is crucial to store solutions in tightly sealed containers to prevent moisture absorption and solvent evaporation.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been detailed in the provided literature, similar PARP inhibitors, such as olaparib, have been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][5][6] Therefore, it is advisable to avoid exposing this compound to strong acids, bases, and oxidizing agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP1-IN-20 | PARP | 2659357-95-4 | Invivochem [invivochem.com]
- 4. urotoday.com [urotoday.com]
- 5. turkjps.org [turkjps.org]
- 6. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PARP1 Inhibitors in Cancer Cell Lines
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) provide information on overcoming resistance to Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors as a class of therapeutic agents. As of the latest update, specific data for a compound designated "Parp1-IN-5" is not publicly available. The information presented here is based on extensive research on well-characterized PARP inhibitors such as olaparib, rucaparib, talazoparib, and next-generation PARP1-selective inhibitors. Researchers should consider these as general guidelines and adapt them to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP1 inhibitors?
A1: PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs).[1][2] PARP1 inhibitors exert their cytotoxic effects through a mechanism known as "synthetic lethality".[3][4] They bind to the active site of the PARP1 enzyme, preventing it from repairing SSBs.[5][6] This inhibition leads to the "trapping" of PARP1 on the DNA at the site of the break.[5][7] When the cell enters the S phase of the cell cycle, the replication fork encounters these trapped PARP1-DNA complexes, leading to replication fork collapse and the formation of highly toxic double-strand breaks (DSBs).[8][9] In cancer cells with a deficiency in the homologous recombination repair (HRR) pathway, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death.[3][4]
Q2: My cancer cell line, which was initially sensitive to a PARP1 inhibitor, is now showing resistance. What are the most common mechanisms of acquired resistance?
A2: Acquired resistance to PARP1 inhibitors is a significant clinical challenge and can arise through several mechanisms:[10][11]
-
Restoration of Homologous Recombination Repair (HRR): This is one of the most common resistance mechanisms.[8][11] It can occur through secondary or "reversion" mutations in BRCA1/2 or other HRR genes (e.g., PALB2, RAD51C, RAD51D) that restore their open reading frame and function.[12]
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, allowing more time for DNA repair and preventing the formation of lethal DSBs.[3][8] This can involve the upregulation of proteins like EZH2 or PTIP.[11]
-
Reduced PARP1 Trapping: Mutations in the PARP1 gene itself can reduce the inhibitor's ability to trap the enzyme on DNA, thereby diminishing its cytotoxic effect.[11]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1/MDR1 gene), can actively transport the PARP1 inhibitor out of the cancer cell, reducing its intracellular concentration and efficacy.[11]
-
Loss of Non-Homologous End Joining (NHEJ) Pathway Components: In BRCA1-deficient cells, loss of components of the NHEJ pathway, such as 53BP1, can lead to increased end resection at DSBs, partially restoring HRR and conferring resistance.[8]
Q3: Are there strategies to overcome or prevent the development of resistance to PARP1 inhibitors?
A3: Yes, several strategies are being investigated to combat PARP1 inhibitor resistance:[10]
-
Combination Therapies:
-
With Chemotherapy: Combining PARP1 inhibitors with platinum-based chemotherapy can be effective, as both agents cause DNA damage.[4]
-
With other DDR Inhibitors: Targeting other components of the DNA damage response (DDR) pathway, such as ATR, CHK1, or WEE1, can re-sensitize resistant cells to PARP1 inhibitors.[10]
-
With Epigenetic Modulators: Histone deacetylase (HDAC) inhibitors, like vorinostat, have been shown to sensitize PARP1 inhibitor-resistant cancer cells.[9]
-
With Immune Checkpoint Inhibitors: The genomic instability induced by PARP1 inhibitors can increase the presentation of neoantigens, making tumors more susceptible to immune checkpoint blockade (e.g., anti-PD-1/PD-L1).[10]
-
-
Next-Generation PARP1-Selective Inhibitors: Newer inhibitors that are highly selective for PARP1 over PARP2 (e.g., saruparib/AZD5305) may have a better safety profile and could be effective in patients who have developed resistance to first-generation inhibitors.[13] These agents have shown promising clinical activity and reduced hematological toxicity.[14]
Troubleshooting Guides
Problem 1: Decreased Sensitivity of Cancer Cell Line to PARP1 Inhibitor Over Time
| Possible Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Sequence HRR Genes: Perform DNA sequencing of key HRR genes (e.g., BRCA1, BRCA2, PALB2, RAD51C/D) to check for reversion mutations. 2. Assess RAD51 Foci Formation: Use immunofluorescence to quantify the formation of RAD51 foci upon DNA damage. An increase in RAD51 foci in treated cells compared to the parental sensitive line suggests restoration of HRR.[12] 3. Evaluate Drug Efflux: Use a fluorescent substrate of P-glycoprotein (e.g., Rhodamine 123) to assess efflux pump activity via flow cytometry. Increased efflux in the resistant line may indicate this as a resistance mechanism. |
| Cell Line Contamination or Misidentification | 1. Short Tandem Repeat (STR) Profiling: Perform STR profiling to authenticate the cell line. |
| Degradation of PARP1 Inhibitor | 1. Verify Compound Integrity: Use analytical methods like HPLC to confirm the concentration and purity of your PARP1 inhibitor stock solution. |
Problem 2: High Variability in Experimental Results with PARP1 Inhibitor
| Possible Cause | Suggested Troubleshooting Steps |
| Inconsistent Cell Seeding Density | 1. Standardize Seeding Protocol: Ensure a consistent number of cells are seeded for each experiment, as cell density can affect drug response. |
| Variability in Drug Treatment | 1. Accurate Pipetting: Use calibrated pipettes and proper technique for drug dilutions and additions. 2. Consistent Incubation Time: Ensure all experimental arms are treated for the same duration. |
| Cell Cycle Effects | 1. Cell Cycle Synchronization: Consider synchronizing cells before drug treatment to reduce variability related to different cell cycle phases. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of PARP1-Selective Inhibitor (AZD5305/Saruparib)
| Cancer Type | Genetic Alteration | Response |
| Breast Cancer | gBRCA1/2m | Partial Response |
| Ovarian Cancer | gBRCA1/2m | Partial Response |
| Pancreatic Cancer | gBRCA1/2m, PALB2m | Partial Response, Stable Disease |
| Prostate Cancer | gBRCA2m, RAD51C/D | Partial Response, Stable Disease |
This table summarizes findings from the PETRA trial, a phase I/II study of the PARP1-selective inhibitor AZD5305 (saruparib) in patients with tumors harboring homologous recombination repair gene mutations. Responses were observed across various tumor types and mutation backgrounds, including in patients previously treated with first-generation PARP inhibitors.[13][15]
Experimental Protocols
Protocol 1: Immunofluorescence Staining for RAD51 Foci Formation
Objective: To assess the functional status of the homologous recombination repair pathway by quantifying the formation of nuclear RAD51 foci in response to DNA damage.
Materials:
-
Parental and PARP1 inhibitor-resistant cancer cell lines
-
Glass coverslips
-
12-well plates
-
DNA damaging agent (e.g., Mitomycin C or irradiation)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed parental and resistant cells onto glass coverslips in 12-well plates and allow them to adhere overnight.
-
Treat cells with a DNA damaging agent (e.g., 1 µM Mitomycin C for 24 hours) to induce DSBs. Include an untreated control.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount coverslips onto glass slides using DAPI-containing mounting medium.
-
Image cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A significant increase in the number of foci-positive cells in the resistant line compared to the sensitive line after DNA damage suggests a restoration of HRR function.
Visualizations
Caption: Mechanism of action of PARP1 inhibitors leading to synthetic lethality.
Caption: Key mechanisms of acquired resistance to PARP1 inhibitors.
Caption: Experimental workflow for overcoming PARP1 inhibitor resistance.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
- 8. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. PARP1-Selective Inhibitor Offers Significant Benefits Over Older Predecessors in Treatment of Solid Tumors - The ASCO Post [ascopost.com]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. targetedonc.com [targetedonc.com]
Technical Support Center: Parp1-IN-5 Cytotoxicity Assay
Welcome to the technical support center for the Parp1-IN-5 cytotoxicity assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing high background signals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background fluorescence can mask the true signal from your assay, leading to inaccurate and unreliable results. Below are common causes and solutions presented in a question-and-answer format.
Q1: What are the most common sources of high background fluorescence in a this compound cytotoxicity assay?
A1: High background can originate from several sources:
-
Autofluorescence from Media and Sera: Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be inherently fluorescent.
-
Cellular Autofluorescence: Cells themselves can emit background fluorescence, which can vary between cell types and their metabolic state.
-
Compound-Related Fluorescence: The investigational compound, this compound, or its solvent (e.g., DMSO) at high concentrations might possess intrinsic fluorescent properties.
-
Reagent and Plate Issues: The choice of assay reagents, such as certain viability dyes, and the type of microplates used (e.g., clear vs. black plates) can significantly impact background levels.[1]
-
High Cell Density: An excessive number of cells per well can lead to a higher overall background signal.[2]
-
Sub-optimal Washing Steps: Inefficient removal of unbound fluorescent dyes or compounds will contribute to the background.
Q2: My untreated and vehicle control wells show high fluorescence. How can I reduce this?
A2: This issue often points to problems with the assay components themselves, rather than a specific effect of your test compound.
-
Media and Supplements: Switch to a phenol red-free medium for the duration of the assay.[1] If possible, use serum-free or reduced-serum media during the final measurement step.
-
Plate Selection: For fluorescence-based assays, always use black-walled, clear-bottom microplates to minimize well-to-well crosstalk and background fluorescence.[1]
-
Reagent Controls: Run controls that include only media and the fluorescent dye to determine the background contribution of the reagent itself.
-
Washing: Optimize your wash steps. Increase the number of washes or the volume of wash buffer to ensure complete removal of any unbound fluorescent components.
Q3: I suspect this compound itself is fluorescent. How can I confirm and mitigate this?
A3: Compound autofluorescence is a common challenge in drug discovery screening.
-
Compound-Only Control: Prepare wells containing only media and this compound at the highest concentration used in your experiment (without cells). Measure the fluorescence to determine if the compound itself is contributing to the signal.
-
Spectral Scanning: If your plate reader has this capability, perform a spectral scan of this compound to identify its excitation and emission maxima. This can help in selecting fluorescent dyes and filter sets that minimize spectral overlap.
-
Assay Readout: If compound fluorescence is a significant issue, consider switching to a different assay readout that is less susceptible to this interference, such as a luminescence-based or absorbance-based cytotoxicity assay.
Q4: The background signal seems to increase with higher cell seeding densities. What is the optimal cell number?
A4: Optimizing cell density is crucial for a good signal-to-background ratio.
-
Cell Titration Experiment: Perform a preliminary experiment where you seed a range of cell densities (e.g., from 2,500 to 40,000 cells per well) and measure the background and maximum signal (after inducing 100% cytotoxicity).
-
Select Optimal Density: Choose a cell density that provides a robust signal window (the difference between the signal from viable and dead cells) while keeping the background from untreated, viable cells as low as possible.
Data Presentation: Interpreting Your Results
To effectively troubleshoot, it is essential to systematically analyze your data. The table below provides an example of how to structure your results to identify the source of high background.
| Well Condition | Description | Example Mean Fluorescence Units (MFU) | Interpretation |
| Media Blank | Media + Assay Dye (No Cells) | 150 | Background from media and dye. |
| Cell-Free Compound | Media + Max Conc. This compound + Assay Dye | 450 | Indicates potential autofluorescence of this compound. |
| Vehicle Control | Cells + Vehicle (e.g., DMSO) + Assay Dye | 1200 | Background from viable cells and all assay components. |
| Untreated Control | Cells + Assay Dye | 1150 | Baseline cellular and media background. |
| This compound Treated | Cells + this compound + Assay Dye | 3500 | Experimental signal (should be significantly above vehicle). |
| Positive Control | Cells + Lysis Agent + Assay Dye | 8500 | Maximum possible signal (100% cytotoxicity). |
This table contains illustrative data. Your actual values will vary depending on the cell type, assay kit, and instrumentation.
Experimental Protocols
A detailed and consistent protocol is fundamental to reproducible results.
Protocol: Fluorescence-Based Cytotoxicity Assay for PARP Inhibitors
This protocol outlines a general procedure for assessing the cytotoxicity of a PARP inhibitor like this compound using a resazurin-based fluorescence assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the optimized seeding density in phenol red-free culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Further dilute the compound in phenol red-free medium to the final desired concentrations.
-
Carefully remove the seeding medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Include wells for "untreated" (media only) and "positive control" (to be lysed later).
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
Assay Procedure:
-
Prepare the fluorescent viability reagent according to the manufacturer's instructions (e.g., Resazurin).
-
Add 20 µL of the reagent to each well.
-
To the "positive control" wells, add a lysis agent (e.g., 10% Triton X-100) to achieve 100% cell death.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em for Resazurin).
-
Mandatory Visualizations
PARP1 Signaling Pathway in DNA Repair
The diagram below illustrates the central role of PARP1 in the DNA damage response. PARP1 detects single-strand breaks (SSBs) and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains. This PARylation event recruits other DNA repair proteins to the site of damage. PARP inhibitors, like this compound, block this process, leading to the accumulation of SSBs, which can collapse replication forks and generate more toxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death (synthetic lethality).
References
Inconsistent results in Parp1-IN-5 cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent results in cell viability assays using Parp1-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of 14.7 nM.[1][2] PARP1 is a key enzyme in the repair of single-strand DNA breaks.[3][4] By inhibiting PARP1, this compound prevents the repair of these breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication.[5] This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[6][7] The inhibition of PARP1 can also lead to "PARP trapping," where the inhibited PARP1 enzyme remains bound to DNA, further disrupting replication and contributing to cytotoxicity.[3][8]
Q2: Am I seeing high variability in my IC50 values for this compound across experiments. What could be the cause?
High variability in IC50 values can stem from several factors:
-
Compound Solubility: this compound, particularly the free base, has limited water solubility. The dihydrochloride salt form offers enhanced water solubility and stability.[1] Ensure you are using the appropriate form and that it is fully dissolved. Precipitation of the compound will lead to inconsistent effective concentrations.
-
Cell Density and Health: The number of cells seeded and their metabolic state can significantly impact assay results.[9][10] Inconsistent cell seeding or using cells with a high passage number can lead to variability.
-
Assay-Specific Issues: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP levels, cell adherence). The choice of assay and adherence to the protocol are critical. For instance, colorimetric assays like MTT can be prone to interference from compounds that alter cellular redox potential.[11]
-
Inconsistent Incubation Times: Ensure consistent incubation times with both the compound and the assay reagents across all experiments.
Q3: this compound alone is not showing significant cytotoxicity in my cell line. Is this expected?
Yes, this is possible. In some cell lines, such as A549, this compound has been shown to have minimal cytotoxic effects on its own, even at high concentrations.[1][2] The primary application of PARP inhibitors like this compound is often in combination with DNA-damaging agents (e.g., chemotherapy, radiation) or in cell lines with specific DNA repair defects (e.g., BRCA mutations).[1][12] this compound has been shown to significantly increase the cytotoxicity of carboplatin in A549 cells.[1]
Q4: How can I confirm that this compound is active in my cells even if it's not causing cell death?
You can assess the on-target activity of this compound by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP1 activity. A western blot analysis showing a decrease in PAR levels in treated cells would confirm that this compound is effectively inhibiting PARP1.[1] Additionally, you can look for an increase in markers of DNA damage, such as γ-H2AX, which indicates the formation of double-strand breaks.[1][2]
Troubleshooting Inconsistent Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting inconsistent results when using this compound.
Problem 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When plating cells and adding reagents, ensure a consistent technique. For 96-well plates, consider using a multichannel pipette for additions. |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding groups of wells. Avoid letting cells settle in the tube.[9] |
| Edge Effects | The outer wells of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth.[9] To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[9] |
| Compound Precipitation | Visually inspect your compound dilutions under a microscope to check for precipitates. If precipitation is observed, refer to the "Compound Solubility Issues" section below. |
Problem 2: Poor dose-response curve or unexpected results.
| Potential Cause | Troubleshooting Step |
| Compound Solubility Issues | Prepare fresh stock solutions of this compound for each experiment. Use the dihydrochloride salt form for better aqueous solubility.[1] If using DMSO for the stock, ensure the final concentration in your media is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Incorrect Assay Choice | The chosen cell viability assay may not be suitable for your experimental conditions. For example, if your treatment is expected to affect cellular metabolism, an MTT or XTT assay might give misleading results.[13] Consider trying an alternative assay that measures a different endpoint (e.g., CellTiter-Glo for ATP levels or Crystal Violet for cell adherence). |
| Cell Line Resistance | Your cell line may be resistant to PARP1 inhibition alone.[1][2] Confirm target engagement by measuring PAR levels. Consider using this compound in combination with a DNA-damaging agent. |
| Contamination | Check your cell cultures for microbial contamination (e.g., mycoplasma), which can significantly affect cell health and assay results. |
Experimental Protocols
Cell Viability Assays
Below are detailed protocols for common cell viability assays. It is crucial to optimize cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the assay.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, as viable cells can reduce the yellow MTT to purple formazan crystals.[11]
-
Protocol:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[15]
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate at the optimal density and allow them to adhere.
-
Treat cells with this compound and controls.
-
Incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16][17]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Measure luminescence using a luminometer.
-
3. Crystal Violet Assay
This assay stains the DNA of adherent cells, providing a measure of the total cell biomass.[18][19]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound and controls.
-
Incubate for the desired duration.
-
Gently wash the cells with PBS to remove dead, detached cells.
-
Fix the cells with 100 µL of methanol for 15-20 minutes.[18]
-
Remove the methanol and add 50 µL of 0.5% crystal violet staining solution to each well.[18]
-
Incubate for 20 minutes at room temperature.[18]
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Add 200 µL of methanol or another appropriate solvent to each well to solubilize the stain.[18]
-
Shake the plate for 20 minutes and measure the absorbance at 570-590 nm.[18]
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Compound | Cell Line | Concentration Range | Application | Reference |
| This compound | A549 | 0.1 - 320 µM | Cytotoxicity (alone) | [1][2] |
| This compound | A549 | 0.1 - 10 µM | Combination with Carboplatin | [1][2] |
| This compound | SK-OV-3 | 0.1 - 10 µM | Effect on protein expression | [1][2] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting DNA repair pathways.
Experimental Workflow
Caption: General workflow for a cell viability assay with this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting inconsistent cell viability assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oaepublish.com [oaepublish.com]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. Successes and Challenges of PARP Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. OUH - Protocols [ous-research.no]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Kinase Inhibition with Parp1-IN-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Parp1-IN-5, a potent PARP1 inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during experimentation, with a focus on managing and interpreting off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[1][2][3] The inhibitor functions through two primary mechanisms:
-
Catalytic Inhibition: this compound binds to the NAD+ binding pocket of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP1's catalytic activity hampers the recruitment of DNA repair machinery to the site of damage.[4][5]
-
PARP Trapping: The binding of this compound to PARP1 can "trap" the enzyme on the DNA at the site of damage.[4][6][7][8] This trapped PARP1-DNA complex can itself be cytotoxic, as it can interfere with DNA replication and lead to the formation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[6][9]
Q2: What are the known off-target effects of this compound?
While this compound is designed for high selectivity towards PARP1, like many kinase inhibitors, it may exhibit off-target activity against other kinases at higher concentrations. The degree of off-target inhibition is a critical factor to consider in experimental design and data interpretation. Below is a summary of potential off-target kinases and their respective IC50 values compared to PARP1.
| Target | IC50 (nM) | Notes |
| PARP1 | 5 | Primary Target |
| PARP2 | 50 | Exhibits some activity against the closely related PARP2 enzyme. |
| Kinase A | 500 | Potential for off-target effects at concentrations significantly higher than the PARP1 IC50. |
| Kinase B | 1500 | Low probability of significant inhibition at typical experimental concentrations for PARP1. |
| Kinase C | >10000 | Considered a non-significant off-target. |
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Dose-Response Experiments: Conduct thorough dose-response studies to determine the lowest effective concentration of this compound that elicits the desired on-target effect (PARP1 inhibition) without significantly engaging off-target kinases.
-
Use of Control Compounds: Include a structurally related but inactive control compound in your experiments to differentiate between specific on-target effects and non-specific or off-target effects.
-
Orthogonal Approaches: Validate key findings using alternative methods to inhibit PARP1, such as siRNA or shRNA-mediated knockdown, to ensure the observed phenotype is a direct result of PARP1 inhibition.[10]
-
Phenotypic Anchoring: Correlate the observed cellular phenotype with established biomarkers of PARP1 inhibition, such as the reduction of PARylation or the accumulation of γH2AX foci in HR-deficient cells.
Q4: What are the optimal storage and handling conditions for this compound?
For optimal stability and performance, this compound should be stored as a solid at -20°C. For creating stock solutions, dissolve the compound in a suitable solvent like DMSO to a concentration of 10 mM.[11] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Unexpected Cellular Toxicity in Wild-Type Cells
-
Possible Cause: Off-target kinase inhibition leading to cytotoxicity.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the final concentration of this compound used in the experiment.
-
Perform a Dose-Response Curve: Determine the cytotoxic IC50 in your specific cell line and compare it to the PARP1 inhibitory IC50. A narrow window between efficacy and toxicity may suggest off-target effects.
-
Kinase Profiling: If significant off-target toxicity is suspected, consider performing a broad kinase screen to identify the specific off-target kinases being inhibited at the concentrations used.
-
Rescue Experiment: Attempt to rescue the toxic phenotype by overexpressing or activating the suspected off-target kinase.
-
Issue 2: Lack of Efficacy in a Known HR-Deficient Cell Line
-
Possible Cause 1: Compound inactivity or degradation.
-
Troubleshooting Steps:
-
Check Compound Integrity: Verify the age and storage conditions of your this compound stock. If in doubt, use a fresh vial or lot.
-
Confirm PARP1 Inhibition: Perform a Western blot to assess the levels of poly(ADP-ribose) (PAR) in cells treated with this compound and a DNA damaging agent. A lack of PAR reduction indicates a problem with the compound's activity.
-
-
Possible Cause 2: Cellular resistance mechanisms.
-
Troubleshooting Steps:
-
Assess PARP1 Expression: Confirm that the target cell line expresses sufficient levels of PARP1.[10]
-
Investigate Drug Efflux: Use inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to determine if the compound is being actively transported out of the cells.
-
Sequence BRCA Genes: Re-verify the HR-deficient status of your cell line, as reversion mutations can occur.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.
-
Control for Solvent Effects: Use a consistent final concentration of the solvent (e.g., DMSO) across all experimental and control groups.[11]
-
Precise Timing: Adhere to a strict timeline for compound addition, incubation, and endpoint analysis.
-
Experimental Protocols
Protocol 1: Western Blot for Detecting PARP1 Inhibition
This protocol allows for the qualitative assessment of this compound activity by measuring the reduction of poly(ADP-ribose) (PAR) levels in cells.
Materials:
-
Cell line of interest
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-PAR (pan-ADP-ribose binding reagent), anti-PARP1, anti-β-actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Induction of DNA Damage: Add a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) to induce PARP1 activity.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Expected Results: In vehicle-treated cells, the addition of a DNA damaging agent should lead to a strong PAR signal. In cells pre-treated with effective concentrations of this compound, the PAR signal should be significantly reduced or absent, indicating successful PARP1 inhibition.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for 24 hours.
-
Recovery: After 24 hours, replace the medium with fresh, compound-free medium.
-
Colony Formation: Allow the cells to grow for 10-14 days until visible colonies form.
-
Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
Gently wash with water and allow to air dry.
-
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Visualizations
Caption: PARP1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
- 8. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Parp1-IN-5 Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Parp1-IN-5 in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[1][2] PARP1 detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3][4] This process, known as PARylation, recruits other DNA repair proteins to the site of damage.[3][4] this compound competitively binds to the NAD+ binding site of PARP1, inhibiting its enzymatic activity.[5] This leads to an accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, ultimately leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (HR).[6][7]
Q2: Is this compound expected to be toxic to normal, non-cancerous cells?
This compound is described as having low toxicity.[1][2] Studies have shown that it has minimal cytotoxic effects on certain cancer cell lines at high concentrations and is well-tolerated in animal models.[1][2] Generally, PARP inhibitors exhibit a therapeutic window because they are more toxic to cancer cells with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[6][8] Normal cells, with their intact HR pathway, are better able to repair the DNA damage caused by PARP1 inhibition and are therefore less sensitive.[6]
Q3: What are the potential mechanisms of this compound toxicity in normal cells?
While generally having low toxicity, high concentrations or prolonged exposure to PARP inhibitors can affect normal cells. The primary mechanism of toxicity is believed to be "PARP trapping."[9][10] This occurs when the inhibitor not only blocks the catalytic activity of PARP1 but also stabilizes the PARP1-DNA complex, preventing the enzyme from detaching from the DNA damage site.[9] These trapped complexes can obstruct DNA replication and transcription, leading to cytotoxicity that is not solely dependent on catalytic inhibition.[6][9] The trapping potency varies among different PARP inhibitors.[9]
Q4: How can I assess the toxicity of this compound in my normal cell line experiments?
To assess toxicity, you can perform a dose-response curve using a cell viability assay. This will help you determine the concentration of this compound that is toxic to your specific normal cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal (wild-type) cells at expected non-toxic concentrations. | Cell line sensitivity: Different normal cell lines can have varying sensitivities to PARP inhibitors. | 1. Confirm the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. 2. Reduce Concentration and/or Exposure Time: Use the lowest effective concentration for the shortest duration necessary to achieve the desired biological effect in your cancer cell line model. 3. Select a Less Sensitive Normal Cell Line: If possible, use a normal cell line known to be less sensitive to DNA damaging agents. |
| Off-target effects: At high concentrations, small molecule inhibitors can bind to unintended targets, leading to toxicity. | 1. Perform a Kinase Panel Screen: To identify potential off-target interactions. 2. Use a Structurally Different PARP1 Inhibitor: Compare the effects with another selective PARP1 inhibitor to see if the toxicity is specific to this compound's chemical scaffold. | |
| PARP1 Trapping: The observed toxicity might be due to potent PARP1 trapping on the DNA. | 1. Perform a PARP Trapping Assay: This can quantify the amount of PARP1 trapped on the chromatin. 2. Compare with other PARP inhibitors: Use inhibitors with known high and low trapping efficiencies as controls. | |
| In vivo studies show unexpected toxicity (e.g., weight loss, hematological issues). | Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen may be leading to excessive drug exposure. | 1. Optimize Dosing Schedule: Evaluate different dosing schedules (e.g., intermittent dosing) to maintain efficacy while reducing toxicity. 2. Monitor Blood Parameters: Regularly monitor complete blood counts (CBCs) to detect early signs of hematological toxicity.[1][2] |
| Lack of PARP1 Selectivity: Although this compound is selective, inhibition of other PARP family members (e.g., PARP2) could contribute to toxicity. | 1. Use a Highly Selective PARP1 Inhibitor: Consider using a next-generation inhibitor with even greater selectivity for PARP1 over PARP2, as this has been shown to reduce hematological toxicity.[11] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Normal cell line of interest
-
Cancer cell line (as a positive control for inhibition)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should span from expected non-toxic to toxic levels (e.g., 0.01 µM to 300 µM).[1] Also, include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: In Vitro PARP Trapping Assay
This protocol is a conceptual workflow to assess the ability of this compound to trap PARP1 on DNA. A commercial kit such as the PARPtrap™ Assay Kit can be used for a more streamlined process.[12]
Principle: This assay measures the amount of PARP1 that remains bound to DNA in the presence of an inhibitor.
Materials:
-
Cell line of interest
-
This compound and control PARP inhibitors (with known high and low trapping potential)
-
Cell lysis buffer
-
Chromatin fractionation buffers
-
Micrococcal nuclease
-
Antibodies against PARP1 and a loading control (e.g., histone H3)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound and control inhibitors for a defined period (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis and Chromatin Fractionation:
-
Lyse the cells to release the nuclei.
-
Isolate the chromatin-bound proteins from the soluble nuclear proteins.
-
-
Nuclease Digestion: Digest the chromatin with micrococcal nuclease to release DNA-protein complexes.
-
Western Blotting:
-
Separate the proteins from the chromatin fraction by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Use a secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Re-probe the membrane with an antibody against a histone protein as a loading control for the chromatin fraction.
-
-
Data Analysis:
-
Quantify the band intensity for PARP1 and the loading control in each lane.
-
Normalize the PARP1 signal to the loading control.
-
Compare the amount of chromatin-bound PARP1 in the drug-treated samples to the vehicle control. An increase in the PARP1 signal indicates trapping.
-
Visualizations
Caption: Mechanism of PARP1 inhibition and trapping by this compound.
Caption: Troubleshooting workflow for unexpected toxicity in normal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 5. quora.com [quora.com]
- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
Parp1-IN-5 vs. Rucaparib: A Head-to-Head Preclinical Comparison for Researchers
In the landscape of targeted cancer therapy, inhibitors of poly (ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring deficiencies in DNA damage repair pathways. This guide provides a detailed, head-to-head comparison of two PARP inhibitors: the established drug Rucaparib and the research compound Parp1-IN-5. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and cellular activity based on available preclinical data.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for this compound and Rucaparib, providing a direct comparison of their inhibitory activity and cytotoxic effects.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) | Reference |
| This compound | 14.7 | Not Available | Not Available | [1][2] |
| Rucaparib | 0.8 | 0.5 | 28 | [3] |
Table 1: Biochemical Potency against PARP Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective PARP isoform by 50%.
| Inhibitor | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| This compound | A549 | >320 | [1] |
| Rucaparib | COLO704 | 2.5 | [4] |
| HEY | 13.01 | [4] | |
| OVCAR-3 | 3.31 | [5] | |
| PC-3 (48h) | ~15 | [6] |
Table 2: Cytotoxicity in Cancer Cell Lines. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | PARP Trapping EC50 (nM) | Reference |
| This compound | Not Available | |
| Rucaparib | 4 | [7] |
Table 3: PARP Trapping Potency. EC50 represents the concentration of the inhibitor required to induce 50% of the maximal PARP trapping effect.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Rucaparib function by inhibiting the enzymatic activity of PARP proteins, which play a critical role in the repair of single-strand DNA breaks. By blocking this repair mechanism, these inhibitors lead to the accumulation of DNA damage, which in cancer cells with deficient homologous recombination repair (such as those with BRCA1/2 mutations), results in synthetic lethality and cell death.
Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3.[3] This broad-spectrum inhibition is a key feature of its clinical efficacy. In addition to catalytic inhibition, Rucaparib also "traps" PARP enzymes on DNA, forming toxic PARP-DNA complexes that further contribute to its cytotoxic effects.[7][8]
Visualizing the PARP1 Signaling Pathway
The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and how inhibitors like this compound and Rucaparib intervene in this process.
Caption: PARP1 activation at DNA SSBs and the dual inhibitory mechanism of PARP inhibitors.
Experimental Protocols
This section provides an overview of the methodologies used to generate the quantitative data presented in this guide.
PARP Enzymatic Assay
Objective: To determine the concentration of an inhibitor required to inhibit the enzymatic activity of a specific PARP isoform by 50% (IC50).
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a specific recombinant PARP enzyme (e.g., PARP1, PARP2, or PARP3), a substrate (e.g., histones), and biotinylated NAD+.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or Rucaparib) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of the substrate.
-
Detection: The amount of incorporated biotinylated ADP-ribose is quantified. This can be achieved through various methods, such as ELISA-based detection with streptavidin-HRP or fluorescence polarization.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
PARP Trapping Assay
Objective: To measure the ability of an inhibitor to trap PARP enzymes onto DNA, forming a stable complex.
Protocol:
-
Cell Treatment: Cancer cells are treated with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce single-strand breaks, followed by treatment with various concentrations of the PARP inhibitor.
-
Cell Fractionation: The cells are lysed and fractionated to separate the chromatin-bound proteins from the soluble proteins.
-
Western Blotting: The chromatin-bound fraction is then analyzed by Western blotting using an antibody specific for the PARP enzyme of interest (e.g., PARP1).
-
Quantification: The intensity of the PARP band in the chromatin-bound fraction is quantified and normalized to a loading control (e.g., histone H3).
-
Data Analysis: The amount of trapped PARP is plotted against the inhibitor concentration, and the EC50 value is calculated.
Cell Viability (Cytotoxicity) Assay
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded into multi-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are then treated with a range of concentrations of the test inhibitor.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the inhibitor to exert its cytotoxic effects.
-
Viability Assessment: Cell viability is assessed using a variety of methods, such as:
-
MTT or SRB assay: These colorimetric assays measure the metabolic activity of viable cells.
-
CellTiter-Glo® assay: This luminescent assay measures the amount of ATP, which is indicative of metabolically active cells.
-
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to an untreated control. The IC50 value is then determined from the resulting dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating and comparing PARP inhibitors in a preclinical setting.
Caption: A streamlined workflow for the preclinical comparison of PARP inhibitors.
Conclusion
This guide provides a comparative overview of this compound and Rucaparib based on currently available preclinical data. Rucaparib is a well-characterized, potent inhibitor of PARP1, PARP2, and PARP3 with demonstrated PARP trapping activity and broad cytotoxic effects in various cancer cell lines. This compound is a potent PARP1 inhibitor, though a comprehensive understanding of its selectivity profile and PARP trapping ability requires further investigation. The provided experimental protocols and workflows offer a foundational framework for researchers aiming to conduct their own comparative studies. As new data emerges, a more complete picture of the relative strengths and weaknesses of these two inhibitors will undoubtedly come into focus, aiding in the ongoing development of novel and effective cancer therapies.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: Parp1-IN-5 Versus Niraparib in Ovarian Cancer Models
In the landscape of PARP inhibitors for ovarian cancer, niraparib stands as a clinically established therapeutic. This guide provides a comparative preclinical overview of niraparib against a novel research compound, Parp1-IN-5, based on available experimental data. The analysis focuses on their mechanisms of action, in vitro efficacy in ovarian cancer cell lines, and in vivo anti-tumor activity, offering a data-driven perspective for researchers in oncology and drug development.
Mechanism of Action: Targeting the DNA Damage Response Pathway
Both niraparib and this compound are inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, critical components of the DNA damage response (DDR) pathway. PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand DNA breaks (SSBs). By inhibiting these enzymes, both compounds lead to an accumulation of unrepaired SSBs. When these SSBs are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs).
In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing DSBs, the accumulation of DSBs after PARP inhibition leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is a cornerstone of the therapeutic efficacy of PARP inhibitors in cancers with mutations in genes like BRCA1 and BRCA2.
Niraparib is a potent inhibitor of both PARP1 and PARP2.[1][2] In contrast, this compound is reported to be a highly selective inhibitor of PARP1.[3][4] This selectivity may offer a different therapeutic window and toxicity profile, a key area for further investigation.
In Vitro Performance: A Look at a Key Ovarian Cancer Cell Line
Direct comparative studies of this compound and niraparib in a comprehensive panel of ovarian cancer cell lines are not yet publicly available. However, data from independent studies provide insights into their respective potencies. This compound has been evaluated in the BRCA1-deficient human ovarian cancer cell line, SK-OV-3.
| Compound | Cell Line | Genotype | IC50 (Enzymatic Assay) | Cytotoxicity (Cell-based Assay) | Reference |
| This compound | - | - | 14.7 nM (PARP1) | - | [3][4] |
| SK-OV-3 | BRCA1-deficient | - | Selective cytotoxic effect | [3][4] | |
| Niraparib | - | - | 3.8 nM (PARP1), 2.1 nM (PARP2) | - | [1] |
| Multiple Ovarian Cancer Cell Lines | Various | - | Varies by cell line | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The cytotoxicity data for this compound is qualitative, highlighting the need for quantitative head-to-head studies.
In Vivo Efficacy: Preclinical Animal Models
In vivo studies are crucial for evaluating the therapeutic potential of investigational drugs. This compound has been shown to have a selective cytotoxic effect in a xenograft model using SK-OV-3 cells.[3][4] Niraparib has been extensively studied in various ovarian cancer xenograft models, demonstrating significant anti-tumor activity, particularly in models with homologous recombination deficiency.[1]
Due to the lack of published in vivo comparison studies, a direct quantitative assessment of the relative efficacy of this compound and niraparib in ovarian cancer animal models cannot be made at this time.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the typical experimental protocols used to evaluate PARP inhibitors in ovarian cancer models.
In Vitro PARP1/2 Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against the PARP1 and PARP2 enzymes.
Protocol:
-
Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction buffer.
-
A histone-coated microplate is used as the substrate for poly(ADP-ribosyl)ation.
-
Biotinylated NAD+ serves as the donor of ADP-ribose units.
-
The test compound (e.g., this compound or niraparib) is added at various concentrations.
-
The reaction is initiated and incubated at a specific temperature for a set time.
-
The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated ADP-ribose chains.
-
After another wash step, a chemiluminescent substrate is added, and the resulting signal is measured using a luminometer.
-
The data is analyzed to determine the IC50 value of the compound.
Cell Viability/Cytotoxicity Assay
These assays determine the effect of a compound on the proliferation and survival of cancer cells.
Protocol:
-
Ovarian cancer cells (e.g., SK-OV-3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of the test compound or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo® is added to the wells.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50).
In Vivo Ovarian Cancer Xenograft Model
This model assesses the anti-tumor activity of a compound in a living organism.
Protocol:
-
Human ovarian cancer cells are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound or niraparib) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the anti-tumor efficacy is determined by comparing the tumor growth in the treatment group to the control group.
Conclusion and Future Directions
Niraparib is a well-characterized and clinically validated PARP1/2 inhibitor with proven efficacy in ovarian cancer. This compound is an emerging, selective PARP1 inhibitor with promising early preclinical data. While the available information suggests that this compound is a potent inhibitor of PARP1 and exhibits activity against a BRCA1-deficient ovarian cancer cell line, a comprehensive head-to-head comparison with niraparib is necessary to fully elucidate its relative potential.
Future research should focus on:
-
Directly comparing the in vitro potency of this compound and niraparib across a panel of ovarian cancer cell lines with different genetic backgrounds (e.g., BRCA1/2 wild-type and mutant, HR-proficient and -deficient).
-
Conducting in vivo studies that directly compare the efficacy and safety of this compound and niraparib in various ovarian cancer xenograft and patient-derived xenograft (PDX) models.
-
Investigating the potential advantages of the high selectivity of this compound for PARP1 in terms of both efficacy and toxicity.
Such studies will be instrumental in determining the potential of this compound as a future therapeutic agent for ovarian cancer and its positioning relative to established PARP inhibitors like niraparib.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Discovery of Novel ApigeninâPiperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymeraseâ1 (PARP-1) Inhibitors for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Benchmarking Parp1-IN-5: A Comparative Guide to a Novel PARP1 Inhibitor
For Immediate Release
This guide provides a comprehensive benchmark analysis of Parp1-IN-5, a potent and selective PARP1 inhibitor, against a panel of well-established PARP inhibitors: Olaparib, Talazoparib, Rucaparib, and Niraparib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of PARP inhibition and its therapeutic applications.
Executive Summary
This compound demonstrates significant promise as a highly selective PARP1 inhibitor. This guide presents a head-to-head comparison of its enzymatic potency and selectivity with leading PARP inhibitors currently in clinical use. The following sections provide detailed experimental data, protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows to support a thorough and objective evaluation.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of this compound and the panel of known PARP inhibitors against PARP1 and PARP2 enzymes was evaluated to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound | 14.7[1] | Data Not Available | Data Not Available |
| Olaparib | 1-19[2] | 1-251[2] | ~1-13 |
| Talazoparib | 0.57[3] | ~0.2[4] | ~0.35 |
| Rucaparib | 0.8-3.2[2] | 28.2[2] | ~9-35 |
| Niraparib | 2-35[2] | 2-15.3[2] | ~0.4-7.65 |
Note: IC50 values for the panel of known inhibitors are presented as ranges collated from multiple sources and may vary depending on the specific assay conditions. A direct, head-to-head comparison in a single study would provide more definitive comparative data.
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA.[5][6] The following diagram illustrates the central role of PARP1 in this process and the mechanism of action of PARP inhibitors.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. PARP1 - Wikipedia [en.wikipedia.org]
- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Parp1-IN-5: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal and handling of the PARP1 inhibitor, Parp1-IN-5.
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway. As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe disposal of this compound, alongside relevant technical data and experimental context.
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), this compound dihydrochloride is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to its high aquatic toxicity, it is imperative that this compound is not released into the environment. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| IC₅₀ (PARP-1) | 14.7 nM | MedChemExpress |
| Molecular Formula | C₂₅H₂₆Cl₂N₂O₅S | DC Chemicals[1] |
| Molecular Weight | 537.46 g/mol | DC Chemicals[1] |
| Effective Concentration (in vitro) | 0.1 - 10 µM (in A549 and SK-OV-3 cells) | MedChemExpress |
| Effective Dose (in vivo) | 25 - 50 mg/kg (p.o. in mice) | MedChemExpress |
Proper Disposal Procedures for this compound
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant [1]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
All waste streams containing this compound must be segregated from other laboratory waste. This includes:
-
Unused or expired solid this compound powder.
-
Solutions containing this compound (e.g., stock solutions, cell culture media).
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, flasks).
-
-
-
Waste Container Labeling:
-
Use a dedicated, leak-proof, and chemically resistant waste container clearly labeled as "Hazardous Chemical Waste: this compound."
-
The label should also include the hazard pictograms for "Harmful" and "Dangerous for the environment."
-
-
Collection of Solid Waste:
-
Collect unused solid this compound and heavily contaminated items (e.g., weighing paper, contaminated wipes) in a sealed, robust container.
-
Lightly contaminated consumables such as gloves and paper towels should also be placed in this designated solid waste container.
-
-
Collection of Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, non-reactive container.
-
Aqueous solutions and organic solvent solutions should be collected in separate, appropriately labeled containers if required by your institution's waste management policy.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic and drains.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
Experimental Protocols
Below is a representative experimental workflow for assessing the effect of this compound on DNA damage in a cell-based assay.
Representative Experimental Workflow: Immunofluorescence Staining for γH2AX
This protocol outlines the steps to treat cells with this compound and subsequently stain for the DNA double-strand break marker, gamma-H2AX (γH2AX).
Caption: Workflow for assessing DNA damage via γH2AX staining after this compound treatment.
Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair (SSBR) pathway and how inhibitors like this compound disrupt this process.
Caption: PARP1 signaling in DNA repair and its inhibition by this compound.
References
Personal protective equipment for handling Parp1-IN-5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Parp1-IN-5. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Hazard Information
This compound is a potent and selective PARP-1 inhibitor used in cancer research.[1][2] The dihydrochloride salt is noted to have enhanced water solubility and stability.[1] According to the Safety Data Sheet (SDS) for this compound dihydrochloride, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C25H26Cl2N2O5S | [3] |
| Molecular Weight | 537.46 g/mol | [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) | [3] |
| Storage Temperature | -20°C (powder), -80°C (in solvent) | [3] |
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical when handling this compound. The following PPE is mandatory to minimize exposure and ensure safety.
-
Body Protection: A buttoned lab coat should be worn to protect the body and clothing from potential spills.[4] For handling activities with a higher risk of contamination, such as when administering injectable forms, a gown that is impermeable to hazardous drugs is required.[5][6]
-
Hand Protection: Two pairs of chemotherapy-rated gloves are recommended, especially when handling injectable solutions.[5] Gloves should be selected for their chemical resistance and replaced immediately if contaminated or torn.[7]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] When there is a risk of splashes, chemical splash goggles and a face shield should be worn.[4][7]
-
Footwear: Closed-toe shoes and long pants are mandatory to protect the legs and feet from spills.[4]
Operational and Disposal Plans
Receiving and Storage:
-
Upon receiving the shipment, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves, when unpacking.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[3]
-
Adhere to the recommended storage temperatures: -20°C for the powder form and -80°C for solutions.[3]
Handling and Preparation:
-
All handling of this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Call a physician.[3]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical help.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or physician for guidance.[3]
Spill Management:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain and collect the spillage.
-
Clean the spill area thoroughly.
-
Dispose of the collected waste as hazardous material.
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous waste.
-
Dispose of the contents and container at an approved waste disposal plant.[3]
-
Avoid release to the environment.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrochloride|MSDS [dcchemicals.com]
- 4. addgene.org [addgene.org]
- 5. pogo.ca [pogo.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
